Product packaging for MW-150 hydrochloride(Cat. No.:)

MW-150 hydrochloride

Cat. No.: B11931665
M. Wt: 417.9 g/mol
InChI Key: FQMOEAOQYORXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MW-150 hydrochloride is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN5 B11931665 MW-150 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride

InChI

InChI=1S/C24H23N5.ClH/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;/h2-11,16-17H,12-15H2,1H3;1H

InChI Key

FQMOEAOQYORXPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MW-150 hydrochloride is a novel, central nervous system (CNS) penetrant, and orally bioavailable small molecule drug candidate under investigation for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2][3][4] Its mechanism of action centers on the selective inhibition of p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme in the cellular response to stress and inflammation.[1][5][6] By attenuating aberrant p38α MAPK activity, MW-150 modulates downstream inflammatory cascades and neuronal dysfunction, offering a therapeutic approach that targets the neuroinflammation-synaptic dysfunction axis common to multiple neurodegenerative disorders.[7] This document provides a comprehensive overview of the molecular mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

The primary molecular target of MW-150 is the p38α MAPK enzyme.[1][6] p38α MAPK is a member of the serine/threonine kinase family that plays a pivotal role in intracellular signaling pathways, responding to extracellular stressors such as inflammatory cytokines, osmotic shock, and oxidative stress. In neurodegenerative contexts like Alzheimer's disease, chronic activation of p38α MAPK in glial cells (microglia and astrocytes) and neurons is linked to the overproduction of pro-inflammatory cytokines, synaptic dysfunction, and promotion of tau pathology.[6][8][9]

MW-150 acts as a potent and selective inhibitor, binding to p38α MAPK and preventing its catalytic activity.[1][5] This inhibition disrupts the downstream signaling cascade, thereby mitigating the pathological consequences of sustained kinase activation in the CNS.

The p38α MAPK Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical p38α MAPK signaling cascade and the specific point of inhibition by MW-150. Upstream stressors activate a phosphorylation cascade involving MAPK Kinases (MKKs), which in turn phosphorylate and activate p38α MAPK. Activated p38α then phosphorylates various downstream substrates, including MAPK-activated protein kinase 2 (MK2), leading to the transcription and release of inflammatory mediators like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).

p38_MAPK_Pathway Stress Cellular Stressors (e.g., Aβ oligomers, Cytokines) MKKs MAPK Kinases (MKK3/6) Stress->MKKs p38a p38α MAPK MKKs->p38a Phosphorylation MK2 MK2 (MAPKAPK2) p38a->MK2 Phosphorylation Synapse Synaptic Dysfunction & Tau Phosphorylation p38a->Synapse MW150 MW-150 MW150->p38a Inhibition Cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α) MK2->Cytokines

Figure 1: MW-150 Inhibition of the p38α MAPK Signaling Cascade.

Quantitative Pharmacodynamic Data

The inhibitory activity of MW-150 has been characterized through various biochemical and cell-based assays. The data demonstrate its high affinity for the target and its functional efficacy in blocking downstream signaling events.

ParameterValueDescriptionSource
Ki 101 nMInhibitor constant, representing the binding affinity of MW-150 to p38α MAPK.[1][2][3][5]
IC50 (MK2 Phos.) 332 nMHalf-maximal inhibitory concentration for the phosphorylation of the direct substrate MK2 in activated glia.[2][3]
IC50 (IL-1β Prod.) 936 nMHalf-maximal inhibitory concentration for the production of the pro-inflammatory cytokine IL-1β in activated glia.[2][3]

Experimental Protocols and Evidence

The mechanism of action of MW-150 is substantiated by extensive preclinical testing in various models. Below are generalized protocols for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory potency (Ki) of MW-150 on purified p38α MAPK.

  • Methodology: A standard radiometric filter binding assay or a fluorescence-based assay is used. Recombinant human p38α MAPK enzyme is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide) and radiolabeled ATP (γ-³²P-ATP) in the presence of varying concentrations of MW-150. The amount of phosphorylated substrate is quantified to determine the rate of kinase activity. The Ki is then calculated from the IC₅₀ values obtained at different ATP concentrations.

Glial Cell Culture and Cytokine Measurement
  • Objective: To assess the effect of MW-150 on inflammatory cytokine production in primary glial cells.

  • Methodology: Primary microglia or mixed glial cultures are prepared from neonatal mouse or rat cortices. The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce p38α MAPK activation and cytokine release. Co-treatment with varying concentrations of MW-150 is performed. After a defined incubation period, the cell culture supernatant is collected. The concentrations of IL-1β and TNF-α are quantified using a multiplex immunoassay platform, such as Meso Scale Discovery (MSD) ELISA. The IC₅₀ value for cytokine inhibition is determined from the dose-response curve.

In Vivo Efficacy in Alzheimer's Disease Mouse Models
  • Objective: To evaluate the therapeutic potential of MW-150 to rescue cognitive deficits and modulate neuropathology in vivo.

  • Methodology: Transgenic mouse models of AD, such as the 5xFAD or APP/PS1 models, are used.[2][9] Animals receive daily oral administration of MW-150 (e.g., 2.5 mg/kg) or a vehicle control over a period of several weeks to months.[2][3] Cognitive function is assessed using behavioral tests like the Morris Water Maze or Radial Arm Water Maze.[9] Following the treatment period, brain tissue is harvested for biochemical and immunohistochemical analysis to measure endpoints such as synaptic protein levels (synaptophysin, PSD95), tau phosphorylation, and glial activation.[9][10]

The diagram below outlines a typical experimental workflow for preclinical evaluation.

Experimental_Workflow Model Animal Model Selection (e.g., 5xFAD Mice) Treatment Treatment Groups (Vehicle vs. MW-150 Oral Gavage) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Harvest Tissue Harvest (Brain Collection) Behavior->Harvest Analysis Biochemical & Histological Analysis Harvest->Analysis Biochem ELISA (Cytokines) Western Blot (p-Tau) Analysis->Biochem IHC Immunohistochemistry (Synaptic Proteins, Glia) Analysis->IHC

Figure 2: Generalized Workflow for Preclinical Evaluation of MW-150.

Therapeutic Rationale and Clinical Perspective

The therapeutic strategy behind MW-150 is to correct the imbalance in brain inflammatory responses and rescue neuronal function.[7][8] Unlike pan-suppression of microglia, MW-150 appears to selectively modulate the neuroinflammatory response associated with disease progression while preserving the normal physiological functions of these cells.[8] Preclinical studies demonstrate that MW-150 can:

  • Improve Cognitive Function: Treatment consistently improves performance in memory and learning tasks in AD mouse models.[2][3][9]

  • Reduce Tau Phosphorylation: Attenuates the hyperphosphorylation of tau, a key pathological hallmark of AD.[9][10]

  • Preserve Synaptic Integrity: Reverses the loss of key synaptic proteins, suggesting a neuroprotective effect.[9][10]

These promising preclinical results have supported the advancement of MW-150 into clinical development, including Phase 1 safety trials and a Phase 2a study in patients with mild-to-moderate Alzheimer's disease.[4][11] The drug represents a novel approach that is distinct from amyloid-centric therapies, offering potential as both a monotherapy and as part of a combination treatment regimen.[4][7]

References

MW-150 Hydrochloride and its Role in the Neuroinflammation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease. A key mediator in the neuroinflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] MW-150 hydrochloride (also known as MW01-2-150WH) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the p38α MAPK isoform.[3][4] This technical guide provides an in-depth overview of the mechanism of action of MW-150, its effects on the neuroinflammation pathway, and a summary of key preclinical findings.

Core Mechanism of Action: Inhibition of p38α MAPK

MW-150 exerts its anti-neuroinflammatory effects by selectively inhibiting the p38α MAPK, a serine/threonine kinase that plays a central role in the cellular response to stress and inflammatory stimuli.[5] The activation of p38α MAPK is a key step in the signaling cascade that leads to the production and release of pro-inflammatory cytokines and chemokines by activated microglia, the resident immune cells of the central nervous system.[2][6]

The canonical p38 MAPK signaling pathway is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[7][8] This leads to a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK, specifically MKK3 and MKK6 for the p38 pathway), and finally, the phosphorylation and activation of p38 MAPK.[1][7] Activated p38α MAPK then phosphorylates downstream substrates, including transcription factors such as Activating Transcription Factor 2 (ATF-2) and kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2).[5][7][9] The phosphorylation of these substrates ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][9]

MW-150, by inhibiting p38α MAPK, effectively disrupts this signaling cascade, leading to a reduction in the production of these key inflammatory mediators.

Signaling Pathway Diagram

MW150_Pathway cluster_extracellular cluster_intracellular Stimuli Inflammatory Stimuli (e.g., Aβ, LPS, Cytokines) Receptor Toll-like Receptors Cytokine Receptors Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK phosphorylates p38a p38α MAPK MAPKK->p38a phosphorylates Downstream Downstream Substrates (e.g., ATF-2, MK2) p38a->Downstream phosphorylates MW150 MW-150 MW150->p38a inhibits Transcription Transcription Factors (e.g., NF-κB) Downstream->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription->Cytokines Upregulates Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Experimental_Workflow cluster_analysis Ex Vivo Analysis Animal_Model Select Animal Model (e.g., 5xFAD, APP/PS1 KI) Treatment_Groups Establish Treatment Groups (Vehicle vs. MW-150) Animal_Model->Treatment_Groups Drug_Admin Administer MW-150 (e.g., 8 weeks) Treatment_Groups->Drug_Admin Behavioral Behavioral Testing (Morris Water Maze) Drug_Admin->Behavioral Tissue_Collection Tissue Collection (Brain, CSF) Behavioral->Tissue_Collection IHC Immunohistochemistry (Microglial Activation) Tissue_Collection->IHC Biochem Biochemical Assays (Cytokine Levels, Synaptic Proteins) Tissue_Collection->Biochem Data_Analysis Data Analysis and Interpretation IHC->Data_Analysis Biochem->Data_Analysis

References

discovery and synthesis of MW-150 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of MW-150 Hydrochloride

Introduction

This compound (also known as MW01-18-150SRM hydrochloride) is a novel, central nervous system (CNS) penetrant, and orally active small molecule inhibitor developed for therapeutic intervention in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] It selectively targets the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme implicated in the pathophysiology of neuroinflammation and synaptic dysfunction associated with AD.[2][3] Developed by researchers at Northwestern University, MW-150 has progressed through preclinical studies and into human clinical trials, showing promise in attenuating disease-related pathologies.[3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound for researchers and drug development professionals.

Chemical Properties and Identification

This compound is a synthetic organic compound with the following identifiers:

PropertyValueReference
IUPAC Name 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride[6]
Molecular Formula C₂₄H₂₄ClN₅[6]
Molecular Weight 417.9 g/mol [6]
Synonyms MW01-18-150SRM hydrochloride, MW-150[1][7]

Discovery and Rationale: Targeting p38α MAPK

The discovery of MW-150 was driven by the growing body of evidence implicating chronic neuroinflammation in the progression of Alzheimer's disease.[2] The p38α MAPK, a stress-related serine/threonine protein kinase, is a critical regulator of the innate immune response and is found in both neurons and glial cells (astrocytes and microglia).[2][4]

In the context of AD, the accumulation of amyloid-β (Aβ) and phosphorylated tau protein aggregates leads to the over-activation of glial cells.[3] This sustained activation results in the excessive production and release of proinflammatory cytokines, such as Interleukin-1 beta (IL-1β), which contribute to neuronal damage, synaptic dysfunction, and cognitive decline.[2][3][7] The p38α MAPK pathway is a pivotal signaling cascade that governs the production of these inflammatory mediators.[2] Therefore, inhibiting p38α MAPK presents a strategic therapeutic approach to disrupt this cycle of neuroinflammation and protect against its detrimental effects. MW-150 was specifically designed as a highly selective, brain-penetrant inhibitor of p38α MAPK to mitigate these neuroinflammatory processes.[1][4]

Mechanism of Action

This compound functions as a selective inhibitor of p38α MAPK.[1] Its mechanism involves binding to the kinase and preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step in the signaling cascade that leads to the synthesis and release of proinflammatory cytokines. By inhibiting the upstream kinase, p38α, MW-150 effectively suppresses this inflammatory response in activated glial cells.[1][7] This targeted action reduces cytokine overexpression, thereby protecting synapses and neuronal function from inflammatory damage.

G cluster_0 Amyloid-β / Tau Aggregates Amyloid-β / Tau Aggregates Glial Cell Activation Glial Cell Activation Amyloid-β / Tau Aggregates->Glial Cell Activation p38α MAPK p38α MAPK Glial Cell Activation->p38α MAPK MK2 MK2 p38α MAPK->MK2 Phosphorylation MW-150 MW-150 MW-150->p38α MAPK Inhibition Proinflammatory Cytokines (IL-1β) Proinflammatory Cytokines (IL-1β) MK2->Proinflammatory Cytokines (IL-1β) Activation Synaptic Dysfunction & Neurodegeneration Synaptic Dysfunction & Neurodegeneration Proinflammatory Cytokines (IL-1β)->Synaptic Dysfunction & Neurodegeneration

Caption: MW-150 Signaling Pathway Inhibition.

Quantitative Biological Data

The potency and selectivity of MW-150 have been characterized through various in vitro assays.

ParameterValueDescriptionReference
Ki 101 nMInhibitor constant for p38α MAPK.[1][7]
IC₅₀ (MK2) 332 nMConcentration for 50% inhibition of MK2 phosphorylation in activated glia.[1][7]
IC₅₀ (IL-1β) 936 nMConcentration for 50% inhibition of IL-1β production in activated glia.[1][7]

Synthesis of this compound

MW-150 is a synthetic organic compound belonging to the pyridazine class of molecules.[2][6] While detailed, step-by-step synthesis protocols are typically proprietary and found within patent literature, the structure, 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine, indicates a multi-step synthesis involving the coupling of substituted pyridazine, naphthalene, pyridine, and piperazine moieties. Such syntheses commonly employ modern cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to assemble the aromatic core, followed by functionalization and final salt formation with hydrochloric acid to yield the water-soluble hydrochloride salt.

Preclinical Efficacy

MW-150 has demonstrated significant efficacy in multiple preclinical mouse models of Alzheimer's disease, validating its therapeutic potential.

  • APP/PS1 Transgenic Mice : In this amyloidosis model, daily oral administration of MW-150 (2.5 mg/kg) improved performance in cognitive tasks such as the radial arm water maze (RAWM) and contextual fear conditioning.[7]

  • APP/PS Knock-in Mice : Treatment with MW-150 (2.5 mg/kg, i.p.) for 14 days resulted in cognitive performance indistinguishable from wild-type mice, demonstrating its ability to reverse existing deficits without overexpressing the amyloid precursor protein.[1][7]

  • Mixed Pathology Model (5xFAD with hyperhomocysteinemia) : In a model combining amyloid pathology with vascular damage, MW-150 treatment reduced behavioral impairments, attenuated synaptic loss, and decreased tau phosphorylation, providing proof-of-principle for its efficacy in the context of comorbid pathologies common in human AD patients.[5]

Importantly, these cognitive benefits were observed without affecting the overall amyloid plaque burden, supporting the hypothesis that MW-150's neuroprotective effects are mediated by the suppression of neuroinflammation and its downstream consequences on synaptic function.[2]

Clinical Development

Following promising preclinical results, MW-150, under development by Neurokine Therapeutics, has advanced into human clinical trials.[4]

  • Phase 1 : Safety and tolerability studies in healthy volunteers demonstrated that MW-150 was safe and well-tolerated, achieving desired blood levels after oral administration.[2][8]

  • Phase 2 : A Phase 2a study was initiated to evaluate the efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease, assessing its effects on cognitive performance, daily living activities, and blood biomarkers.[2][9]

Experimental Protocols

The following are generalized protocols for key assays used to characterize p38α MAPK inhibitors like MW-150.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

Objective: To determine the inhibitor constant (Ki) of MW-150 against recombinant p38α MAPK.

  • Reagents: Recombinant human p38α MAPK, kinase buffer, ATP, a suitable peptide substrate (e.g., ATF2), and this compound.

  • Procedure: a. Prepare a series of dilutions of this compound in kinase buffer. b. In a microplate, combine the p38α enzyme, the peptide substrate, and each dilution of MW-150. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the amount of substrate phosphorylation using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Calculate the IC₅₀ value, which can then be used with the Michaelis-Menten equation to determine the Ki.

Protocol 2: Glial Cell IL-1β Production Assay

Objective: To measure the IC₅₀ of MW-150 for the inhibition of IL-1β production in activated glial cells.

  • Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.

  • Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the p38α MAPK pathway and induce cytokine production. d. Incubate for a defined period (e.g., 6-24 hours). e. Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Normalize the IL-1β concentrations to a vehicle control. Plot the percentage of inhibition against the MW-150 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Preclinical Efficacy Workflow cluster_analysis Endpoints A Select AD Mouse Model (e.g., 5xFAD) B Administer MW-150 or Vehicle (e.g., 2.5 mg/kg daily) A->B C Conduct Behavioral Testing (e.g., Morris Water Maze) B->C D Tissue Collection (Brain) C->D E Biochemical & IHC Analysis D->E F Data Analysis & Comparison E->F E1 Synaptic Loss E2 Tau Phosphorylation E3 Amyloid Burden E4 Neuroinflammation

References

MW-150 Hydrochloride: A Deep Dive into its Structure-Activity Relationship for CNS Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150, also known as MW01-18-150SRM, is a novel, central nervous system (CNS) penetrant, and orally bioavailable small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK).[1][2] This kinase is a critical regulator of pro-inflammatory cytokine production in the brain, and its overactivation is implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease and traumatic brain injury.[2][3][4] By attenuating the production of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), MW-150 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences on neuronal function and cognition.[1][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MW-150 and related pyridazine-based p38α MAPK inhibitors, alongside detailed experimental protocols and pathway visualizations.

Chemical Structure

MW-150 hydrochloride has the following chemical structure:

IUPAC Name: 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride Molecular Formula: C₂₄H₂₄ClN₅

Mechanism of Action: p38α MAPK Signaling Pathway

MW-150 exerts its therapeutic effects by selectively inhibiting the p38α MAPK enzyme. The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. In the CNS, activation of this pathway in glial cells, such as microglia and astrocytes, leads to the production and release of pro-inflammatory cytokines. MW-150, by binding to the active site of p38α MAPK, prevents the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby inhibiting the synthesis of inflammatory mediators.[1]

p38_pathway Stress Inflammatory Stimuli (e.g., LPS, Aβ) MKKs Upstream MAPKKs (MKK3/6) Stress->MKKs p38 p38α MAPK MKKs->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation MW150 MW-150 MW150->p38 Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) MK2->Cytokines mRNA Stabilization & Translation Neuroinflammation Neuroinflammation & Neuronal Dysfunction Cytokines->Neuroinflammation

Caption: The p38α MAPK signaling pathway and the inhibitory action of MW-150.

Structure-Activity Relationship (SAR) of Pyridazine-Based p38α Inhibitors

While specific SAR studies detailing a wide range of MW-150 analogs are not extensively published, research on related trisubstituted pyridazine inhibitors of p38α MAPK provides significant insights into the key structural requirements for potent inhibition.[6][7] MW-150's structure embodies the optimal features identified in these studies.

The core structure consists of a central pyridazine ring with key substitutions at the 3, 4, and 6 positions:

  • Position 3 (Aryl Group): The presence of an aryl group, such as the naphthalen-2-yl group in MW-150, is a common feature among potent inhibitors. This group likely engages in hydrophobic interactions within the ATP-binding pocket of the enzyme.

  • Position 4 (Heteroaryl Group): A heteroaryl group, like the pyridin-4-yl moiety in MW-150, is crucial for activity. This group often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor.

  • Position 6 (Dialkylamino Substituents): Substitution at the 6-position with various dialkylamino groups, such as the 4-methylpiperazin-1-yl group of MW-150, generally leads to potent inhibitors with p38 IC₅₀ values in the low nanomolar range.[6] This group likely extends into a solvent-exposed region, and modifications here can be used to fine-tune physicochemical properties like solubility and cell permeability without significantly compromising potency.

SAR_logic Core Trisubstituted Pyridazine Core Pos3 Position 3: Aryl Group (e.g., Naphthyl) Core->Pos3 Pos4 Position 4: Heteroaryl Group (e.g., Pyridyl) Core->Pos4 Pos6 Position 6: Dialkylamino Group (e.g., Methylpiperazine) Core->Pos6 Activity Potent p38α MAPK Inhibition Pos3->Activity Hydrophobic Interactions Pos4->Activity H-Bonding (Hinge Region) Pos6->Activity Modulates Properties

Caption: Logical relationships in the SAR of trisubstituted pyridazine p38α MAPK inhibitors.

Quantitative Data

The following tables summarize the biological activity of MW-150 and the general SAR trends for related trisubstituted pyridazine p38α MAPK inhibitors based on published data.

Table 1: Biological Activity of MW-150

ParameterValueDescription
Kᵢ (p38α MAPK) 101 nMInhibitor constant for p38α MAPK enzyme.[1]
IC₅₀ (MK2) 332 nMConcentration for 50% inhibition of MK2 phosphorylation in activated glia.[1]
IC₅₀ (IL-1β) 936 nMConcentration for 50% inhibition of IL-1β production in activated glia.[1]

Table 2: General SAR of Trisubstituted Pyridazine p38α MAPK Inhibitors

Compound ScaffoldPosition 3 (R¹)Position 4 (R²)Position 6 (R³)p38 IC₅₀ (nM)
PyridazineArylHeteroaryl (e.g., 4-pyridyl)Dialkylamino1 - 20[6]
PyridazineArylHeteroaryl (e.g., 4-pyridyl)H>1000[6]
PyridazineAlkylHeteroaryl (e.g., 4-pyridyl)Dialkylamino>1000[6]

Data is generalized from McIntyre et al., 2002.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel p38α MAPK inhibitors. Below are representative protocols for key in vitro assays.

In Vitro p38α MAPK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAPK.

  • Reagents and Materials: Recombinant human p38α MAPK, biotinylated ATF2 substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (MW-150), and a detection system (e.g., LanthaScreen™ Eu-anti-pATF2[pThr71] antibody).

  • Procedure: a. Prepare serial dilutions of MW-150 in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the test compound, recombinant p38α enzyme, and the biotinylated ATF2 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the Eu-labeled antibody that specifically recognizes the phosphorylated ATF2 substrate. g. After another incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for IL-1β Production in Glial Cells

This assay measures the effect of the inhibitor on pro-inflammatory cytokine production in a cellular context.

  • Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of MW-150 for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. d. Incubate for a specified period (e.g., 18-24 hours). e. Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IL-1β concentrations to a vehicle control. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

experimental_workflow cluster_0 In Vitro Enzyme Assay cluster_1 Cellular Assay Enzyme Recombinant p38α MAPK Reaction Kinase Reaction (ATP + Substrate) Enzyme->Reaction Compound1 MW-150 (Serial Dilutions) Compound1->Reaction Detection1 TR-FRET Detection Reaction->Detection1 Result1 IC₅₀ (Enzyme) Detection1->Result1 Cells Glial Cells in Culture Compound2 MW-150 Pre-treatment Cells->Compound2 Stimulation LPS Stimulation Compound2->Stimulation Detection2 IL-1β ELISA Stimulation->Detection2 Result2 IC₅₀ (Cells) Detection2->Result2

References

MW-150 Hydrochloride: A Technical Guide to CNS Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the central nervous system (CNS) target engagement of MW-150 hydrochloride, a novel therapeutic candidate under investigation for neurodegenerative diseases. This document synthesizes key preclinical and clinical findings, focusing on its mechanism of action, quantitative measures of target interaction, and the experimental frameworks used for its evaluation.

Introduction: Targeting Neuroinflammation in Neurodegeneration

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and CNS-penetrant small molecule designed to address the role of neuroinflammation in the progression of neurodegenerative disorders such as Alzheimer's disease. The therapeutic rationale for MW-150 is based on the principle that aberrant activation of specific stress-related signaling pathways in the brain contributes significantly to synaptic dysfunction and neuronal damage. By selectively modulating these pathways, MW-150 aims to offer a disease-modifying intervention. The compound has progressed through Phase 1 clinical studies and is currently being evaluated in a Phase 2a trial for patients with mild-to-moderate Alzheimer's disease.

Mechanism of Action: Selective Inhibition of p38α MAPK

MW-150's primary molecular target is the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme in cellular stress responses. In the context of the CNS, p38α MAPK activity is upregulated in glial cells and neurons in response to stressors associated with neurodegenerative disease, such as the presence of amyloid plaques. This sustained activation can lead to a chronic inflammatory state and synaptic dysfunction.

MW-150 acts as a selective inhibitor of p38α MAPK. Its mechanism involves blocking the kinase's ability to phosphorylate downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). The inhibition of this phosphorylation event disrupts the signaling cascade that leads to the overproduction of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), by activated glial cells.

MW150_Mechanism_of_Action cluster_stress Neurodegenerative Stressors (e.g., Amyloid Beta) cluster_glia Activated Glial Cell stress Stress Signals p38 p38α MAPK stress->p38 Activates MK2 MK2 p38->MK2 Phosphorylates IL1b Pro-inflammatory Cytokines (e.g., IL-1β) MK2->IL1b Upregulates Production inflammation Neuroinflammation IL1b->inflammation MW150 MW-150 MW150->p38 Inhibits

Figure 1: MW-150 Mechanism of Action.

Quantitative Assessment of Target Engagement and Potency

The interaction of MW-150 with its target and its downstream effects have been quantified through various in vitro assays. These data demonstrate the compound's potency and selectivity.

ParameterTarget/ProcessValueCitation
Ki p38α MAPK101 nM
IC50 MK2 Phosphorylation Inhibition (in activated glia)332 nM
IC50 IL-1β Production Inhibition (in activated glia)936 nM

Table 1: In Vitro Potency of MW-150.

Experimental Protocols for Evaluating CNS Effects

The CNS target engagement and therapeutic efficacy of MW-150 have been validated through a series of preclinical studies in animal models of Alzheimer's disease. Below are summaries of the key experimental methodologies employed.

Animal Models
  • APP/PS1 Transgenic (Tg) Mice: This model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to age-dependent amyloid plaque formation and cognitive deficits.

  • 5xFAD Mice with Hyperhomocysteinemia (HHcy): This is a model of mixed amyloid and vascular pathologies. 5xFAD mice, which also overexpress amyloid-related transgenes, are placed on a diet deficient in B-vitamins to induce high levels of homocysteine, a model for small vessel disease in the brain.

Behavioral Testing for Cognitive Function

To assess the impact of MW-150 on cognitive deficits, standard behavioral neuroscience assays are utilized.

  • Radial Arm Water Maze (RAWM): This test evaluates spatial learning and memory. Mice are placed in a circular pool with multiple arms and must learn the location of a hidden escape platform. Improved performance is measured by fewer errors (entries into incorrect arms) over successive trials. In preclinical studies, APP/PS1 mice treated with MW-150 (2.5 mg/kg, oral daily) showed improved performance in this task.

  • Morris Water Maze (MWM): Another test for hippocampal-dependent spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water, using external cues for navigation. MW-150 treatment successfully mitigated behavioral impairments in this maze in a mouse model of mixed amyloid and vascular pathologies.

  • Contextual Fear Conditioning: This assay measures fear-associated learning and memory. A mouse learns to associate a specific environment (the context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the degree of freezing behavior when the mouse is returned to that context. MW-150 treatment also improved performance in this test in APP/PS1 mice.

Biochemical and Immunohistochemical Analyses

Post-mortem brain tissue analysis is used to quantify the molecular effects of MW-150 on neuropathological markers.

  • Quantification of Synaptic Proteins: To determine if functional improvements are linked to synaptic health, levels of key synaptic proteins like synaptophysin and PSD95 are measured using immunohistochemistry (IHC) or western blotting. In a mixed pathology model, MW-150 administration was associated with the restoration of hippocampal synaptic protein levels.

  • Measurement of Tau Phosphorylation: Pathological hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. Levels of phosphorylated tau (e.g., at the Thr231 residue) are assessed via IHC or ELISA. MW-150 treatment led to a reduction in tau phosphorylation.

  • Cytokine Level Measurement: To confirm target engagement of the neuroinflammatory pathway, pro-inflammatory cytokine levels in brain homogenates are measured using techniques like Meso Scale Discovery (MSD) electrochemiluminescence assays.

Preclinical_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Regimen cluster_assessment Endpoint Assessment cluster_biochem_details Biochemical & Histological Analysis model e.g., 5xFAD Mouse Model + Hyperhomocysteinemia Diet grouping Randomization into Groups (Vehicle vs. MW-150) model->grouping dosing Chronic Dosing (e.g., 2.5 mg/kg daily for 8-12 weeks) grouping->dosing behavior Cognitive Testing (e.g., Morris Water Maze) dosing->behavior biochem Post-mortem Brain Analysis behavior->biochem synapse Synaptic Protein Levels biochem->synapse tau Tau Phosphorylation biochem->tau inflammation Neuroinflammatory Markers biochem->inflammation

Figure 2: Representative Preclinical Evaluation Workflow.

Clinical Development and Future Directions

MW-150 has successfully completed Phase 1 safety and tolerability studies in healthy adults. A Phase 2a clinical trial (NCT05194163) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of MW-150 in individuals with mild-to-moderate Alzheimer's disease. This study will also investigate the effects of the drug on blood-based biomarkers, which could provide crucial insights into its target engagement and biological activity in humans.

The development of MW-150 represents a targeted approach to neurodegenerative disease therapy, focusing on the modulation of neuroinflammation and synaptic dysfunction as a core pathological mechanism. The outcomes of ongoing clinical investigations will be critical in determining the therapeutic potential of this novel stress kinase inhibitor.

Methodological & Application

Application Notes and Protocols for MW-150 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of MW-150 hydrochloride, a selective, central nervous system (CNS) penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor. The protocols detailed below are based on preclinical studies investigating its therapeutic potential in models of neuroinflammation and cognitive dysfunction, particularly relevant to Alzheimer's disease.

Mechanism of Action

This compound is a potent and selective inhibitor of the p38α MAPK isoform. In the context of neuroinflammation, stressors such as amyloid-beta (Aβ) can lead to the overactivation of microglia, the resident immune cells of the CNS. This activation triggers the p38α MAPK signaling cascade, resulting in the increased production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα). These cytokines contribute to synaptic dysfunction and neuronal damage. MW-150 acts by binding to p38α MAPK, thereby inhibiting its kinase activity. This blockade prevents the downstream phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2), ultimately suppressing the overproduction of pro-inflammatory cytokines and mitigating their detrimental effects on neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo properties of MW-150.

ParameterValueReference
Target p38α MAPK[1]
Ki 101 nM[1]
IC50 (MK2 phosphorylation) 332 nM[1]
IC50 (IL-1β production) 936 nM[1]
Table 1: In Vitro Activity of MW-150
ParameterValueSpeciesAdministration RouteDosageReference
Cmax Data not availableMouse---
Tmax Data not availableMouse---
Half-life (t1/2) Data not availableMouse---
Bioavailability Data not availableMouse---
Table 2: Pharmacokinetic Parameters of MW-150 in Mice (Note: Specific pharmacokinetic data for MW-150 in mice is not currently available in the public domain).

Signaling Pathway Diagram

MW150_Mechanism_of_Action cluster_stressor Neuroinflammatory Stressor cluster_microglia Microglia cluster_neuron Neuron Abeta Amyloid-beta (Aβ) p38a p38α MAPK Abeta->p38a activates MK2 MK2 p38a->MK2 phosphorylates Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα) MK2->Cytokines leads to production Synaptic_Dysfunction Synaptic Dysfunction Neuronal Damage Cytokines->Synaptic_Dysfunction causes MW150 This compound MW150->p38a inhibits

Caption: Mechanism of action of this compound in mitigating neuroinflammation.

Experimental Protocols

Animal Models
  • APP/PS1 Transgenic (Tg) Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

  • 5xFAD Mice: This model carries five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in a more aggressive and rapid development of Aβ pathology and cognitive decline.

Drug Preparation and Administration

For Intraperitoneal (IP) Injection:

  • Vehicle: Sterile saline (0.9% NaCl).

  • Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.25 mg/mL for a 2.5 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure the solution is clear and free of particulates.

  • Administration:

    • Gently restrain the mouse, tilting its head slightly downwards.

    • Identify the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-45° angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid is drawn back, then slowly inject the solution.

    • The maximum recommended injection volume is 10 mL/kg.

For Oral Gavage:

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water.

  • Preparation: Suspend this compound in the 0.5% methylcellulose solution to the desired concentration.

  • Administration:

    • Use a flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice).

    • Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube length.

    • Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

    • Administer the suspension slowly.

    • The recommended maximum volume for oral gavage in mice is 10 mL/kg.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model (e.g., 5xFAD mice) Grouping Randomize into Treatment Groups (Vehicle, MW-150) Animal_Model->Grouping Administration Administer MW-150 or Vehicle (Oral or IP) Grouping->Administration Duration Treatment Duration (e.g., 14 days to 4 months) Administration->Duration Behavioral Behavioral Testing (RAWM, CFC) Duration->Behavioral Biochemical Biochemical Analysis (e.g., Cytokine levels) Duration->Biochemical Histological Histological Analysis (e.g., Plaque load) Duration->Histological Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General workflow for in vivo studies with this compound.

Behavioral Testing Protocols

1. Radial Arm Water Maze (RAWM)

This task assesses spatial learning and memory.

  • Apparatus: A circular pool with six arms radiating from a central area. An escape platform is hidden at the end of one arm (the goal arm).

  • Procedure:

    • Day 1 (Training):

      • Conduct 15 trials, alternating between a visible and a hidden platform in the goal arm.

      • For each trial, place the mouse in a starting arm (not the goal arm) and allow it to search for the platform for 60 seconds.

      • If the mouse does not find the platform, guide it there.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record the number of errors (entries into incorrect arms) and the latency to find the platform.

    • Day 2 (Testing):

      • Conduct 15 trials with the hidden platform.

      • Record errors and latency as on Day 1.

  • Data Analysis: Compare the number of errors and latency between treatment groups. A reduction in errors and latency in the MW-150 treated group compared to the vehicle group indicates improved spatial learning and memory.

2. Contextual Fear Conditioning (CFC)

This test evaluates fear-associated learning and memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Procedure:

    • Day 1 (Training/Conditioning):

      • Place the mouse in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).

      • Deliver a mild, brief foot shock (e.g., 0.4-0.7 mA for 2 seconds).

      • Remove the mouse from the chamber 30-60 seconds after the shock.

    • Day 2 (Testing):

      • Return the mouse to the same chamber.

      • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

  • Data Analysis: Increased freezing time in the MW-150 treated group compared to the vehicle-treated transgenic group suggests an improvement in fear-associated memory.

These protocols provide a framework for conducting in vivo experiments with this compound. Researchers should adapt these methodologies to their specific experimental questions and ensure all procedures are in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for MW-150 Hydrochloride in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 hydrochloride is a novel, brain-penetrant, small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). In the context of Alzheimer's disease (AD), p38α MAPK is a key regulator of neuroinflammation and synaptic dysfunction. Elevated activity of this enzyme in the brain is associated with the production of pro-inflammatory cytokines and has been implicated in the cognitive decline observed in AD. This compound offers a targeted therapeutic approach to mitigate these pathological processes. These application notes provide detailed protocols for the use of MW-150 in preclinical Alzheimer's disease mouse models, based on published studies.

Mechanism of Action

This compound selectively inhibits the p38α MAPK isoform. This inhibition leads to a downstream reduction in the phosphorylation of its substrates, which in turn suppresses the overproduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) by activated microglia and astrocytes in the brain. By dampening neuroinflammatory responses and modulating synaptic protein levels, MW-150 has been shown to rescue synaptic plasticity and ameliorate cognitive deficits in mouse models of Alzheimer's disease.

Signaling Pathway of MW-150 Action

MW150_Pathway cluster_stress Cellular Stressors (e.g., Aβ) cluster_downstream Downstream Effects Abeta Amyloid-beta (Aβ) p38 p38α MAPK Abeta->p38 activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38->Cytokines promotes production Synaptic_dys Synaptic Dysfunction p38->Synaptic_dys contributes to MW150 This compound MW150->p38 inhibits Cytokines->Synaptic_dys exacerbates Cognitive_def Cognitive Deficits Synaptic_dys->Cognitive_def leads to

Caption: Signaling pathway illustrating the inhibitory action of MW-150 on p38α MAPK.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in commonly used Alzheimer's disease mouse models.

Mouse Model Dosage Administration Route Frequency & Duration Reference
5xFAD0.5 mg/kgIntraperitoneal (IP)3 times per week for 8 weeks[1]
5xFAD2.5 mg/kgIntraperitoneal (IP)3 times per week for 8 weeks[1]
APP/PS1 KI2.5 mg/kgIntraperitoneal (IP)Daily for 14 days
Mouse Model Dosage Key Findings Reference
5xFAD0.5 mg/kgAttenuated learning deficits in the Morris Water Maze.[1]
5xFAD2.5 mg/kgDid not show significant improvement in learning deficits.[1]
APP/PS1 KI2.5 mg/kgSuppressed cognitive deficits in the Radial Arm Water Maze.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow animal_model Select Alzheimer's Mouse Model (e.g., 5xFAD, APP/PS1) drug_prep Prepare MW-150 Solution animal_model->drug_prep treatment_groups Establish Treatment Groups (Vehicle, MW-150 Doses) drug_prep->treatment_groups drug_admin Administer MW-150 or Vehicle (Intraperitoneal Injection) treatment_groups->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral tissue_collection Tissue Collection (Brain Homogenization) behavioral->tissue_collection biochemical Biochemical Analysis (Western Blot, Cytokine Assay) tissue_collection->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis

Caption: A general workflow for in vivo studies using MW-150 in AD mouse models.

Protocol 1: Preparation and Administration of this compound

1. Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

2. Preparation of MW-150 Solution:

  • Note: The exact vehicle used in some published studies is not specified. A common and generally safe vehicle for intraperitoneal injection is sterile saline. If solubility is an issue, a small percentage of a solubilizing agent like DMSO or Tween 80 can be used, but the final concentration of the co-solvent should be minimized and consistent across all treatment groups, including the vehicle control.

  • To prepare a 0.1 mg/mL stock solution for a 2.5 mg/kg dose in a 25g mouse (assuming an injection volume of 0.25 mL):

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare fresh on the day of injection.

3. Intraperitoneal (IP) Injection Procedure:

  • Gently restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Insert the needle at a 15-20 degree angle.

  • Gently pull back the plunger to ensure no fluid or blood is aspirated, indicating correct placement in the peritoneal cavity.

  • Slowly inject the MW-150 solution or vehicle.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory

1. Apparatus:

  • A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system and software to record and analyze the mouse's swimming path, latency to find the platform, and other parameters.

  • Various extra-maze visual cues placed around the room.

2. Procedure:

  • Acquisition Phase (4-5 days):

    • Each mouse undergoes 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West), facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.

    • The inter-trial interval is typically 15-20 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The mouse is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.

    • The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of platform location crosses, and other relevant metrics.

Protocol 3: Brain Tissue Homogenization and Western Blot for Synaptic Proteins

1. Tissue Collection and Homogenization:

  • Following the final behavioral test, euthanize the mice according to approved institutional protocols.

  • Rapidly dissect the hippocampus and cortex on ice.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • For homogenization, add ice-cold RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors to the frozen tissue.

  • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cytokine Analysis in Brain Tissue

1. Sample Preparation:

  • Prepare brain tissue homogenates as described in Protocol 3, but use a lysis buffer compatible with cytokine assays (e.g., a buffer containing a milder detergent).

  • Ensure the lysis buffer contains protease inhibitors.

2. Cytokine Measurement:

  • Use a commercially available multiplex immunoassay kit (e.g., Luminex-based or ELISA-based) for the simultaneous quantification of multiple cytokines (e.g., IL-1β, TNF-α, IL-6).

  • Follow the manufacturer's instructions for the specific kit.

  • Briefly, this typically involves:

    • Incubating the brain lysate with antibody-coupled beads or a pre-coated plate.

    • Adding detection antibodies.

    • Adding a fluorescent reporter molecule.

    • Reading the plate on a multiplex analyzer or an ELISA plate reader.

  • Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

  • Normalize the cytokine levels to the total protein concentration of the sample.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal care and use. The optimal dosage and treatment regimen for this compound may vary depending on the specific Alzheimer's disease mouse model and the experimental endpoints being investigated.

References

Application Notes: Preparing MW-150 Hydrochloride for Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MW-150, also identified as MW01-18-150SRM, is a potent, selective, and orally bioavailable small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] As a central nervous system (CNS) penetrant compound, MW-150 targets a key enzyme in the inflammatory cytokine cascade.[1] Its mechanism of action involves the inhibition of p38α MAPK's ability to phosphorylate downstream substrates like MAPK-activated protein kinase 2 (MK2), which subsequently blocks the production and release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) from activated glial cells.[1][2][3] This targeted action makes MW-150 a valuable research tool for investigating neuroinflammatory pathways implicated in neurodegenerative diseases, such as Alzheimer's disease.[1][2] These notes provide a comprehensive guide for the preparation of MW-150 hydrochloride for oral gavage administration in preclinical research settings.

Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38α phosphorylates various downstream targets, including transcription factors and other kinases like MK2. This cascade leads to the increased synthesis of inflammatory mediators. MW-150 specifically binds to p38α with high affinity (Ki of 101 nM), preventing the phosphorylation of its substrates and thereby downregulating the inflammatory response.[1][2][3]

MW150_Pathway stress Inflammatory Stimuli (e.g., LPS, Aβ) upstream Upstream Kinases (MKK3/6) stress->upstream Activates p38 p38α MAPK upstream->p38 Phosphorylates mk2 MK2 p38->mk2 Phosphorylates mw150 MW-150 mw150->p38 Inhibits cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) mk2->cytokines Promotes Synthesis response Inflammatory Response cytokines->response

MW-150 inhibits the p38α MAPK inflammatory signaling pathway.

Data Presentation

Quantitative data for MW-150 are summarized below. Researchers should note that MW-150 can be supplied in different salt forms (e.g., hydrochloride, dihydrochloride dihydrate), which affects the molecular weight and subsequent calculations for solution preparation.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Synonyms MW01-18-150SRM[1][2]
Molecular Formula (HCl) C₂₄H₂₄ClN₅[4]
Molecular Weight (HCl) 417.9 g/mol [4]
Molecular Formula (Free Base) C₂₄H₂₃N₅[5]
Molecular Weight (Free Base) 381.5 g/mol [5]
Molecular Formula (Di-HCl Dihydrate) C₂₄H₂₉Cl₂N₅O₂[2][3][6]
Molecular Weight (Di-HCl Dihydrate) 490.43 g/mol [2][3][6]
In Vitro Potency (Ki vs p38α) 101 nM[1][2]
Reported Oral Dosage (Mice) 2.5 mg/kg, daily[1][3]

Table 2: Solubility and Vehicle Formulations for In Vivo Dosing

Solvent / Vehicle SystemAchieved ConcentrationNotesSource(s)
DMSO (for stock solution) 20.8 - 40 mg/mLRequires sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic.[1][2][6]
Vehicle 1: DMSO/PEG300/Tween-80/Saline ≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
Vehicle 2: DMSO/PEG300/Tween-80/Saline ≥ 3 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (calculated from a specific protocol)[1]
Vehicle 3: DMSO/SBE-β-CD/Saline ≥ 2.08 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)[6]

Experimental Protocols

Protocol 1: Preparation of MW-150 Dosing Solution for Oral Gavage

This protocol details the preparation of a 10 mL dosing solution at a concentration of 0.5 mg/mL using the DMSO/PEG300/Tween-80/Saline vehicle, suitable for dosing a 25g mouse at 5 mg/kg with a gavage volume of 0.25 mL (10 mL/kg). Adjust calculations based on your specific salt form, desired concentration, and final volume.

Materials:

  • This compound (or other salt form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and/or conical tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

Workflow for Dosing Solution Preparation

Gavage_Prep_Workflow weigh 1. Weigh MW-150 HCl dmso 2. Prepare Stock Solution Dissolve in DMSO weigh->dmso peg 3. Add PEG300 Vortex to mix dmso->peg tween 4. Add Tween-80 Vortex to mix peg->tween saline 5. Add Saline Vortex to final volume tween->saline final 6. Final Dosing Solution (Clear & Homogeneous) saline->final

Workflow for preparing MW-150 oral gavage solution.

Procedure:

  • Calculate Required Mass: Determine the total mass of MW-150 required.

    • Example: For 10 mL of a 0.5 mg/mL solution, you will need: 10 mL * 0.5 mg/mL = 5 mg of MW-150.

  • Prepare Stock Solution:

    • Accurately weigh the calculated mass of MW-150 and place it in a sterile tube (e.g., a 15 mL conical tube).

    • Based on the final volume, calculate the amount of each vehicle component (see Table 2, Vehicle 1). For a 10 mL final volume:

      • DMSO: 10% of 10 mL = 1.0 mL

      • PEG300: 40% of 10 mL = 4.0 mL

      • Tween-80: 5% of 10 mL = 0.5 mL

      • Saline: 45% of 10 mL = 4.5 mL

    • Add the 1.0 mL of DMSO to the weighed MW-150. Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Add Co-solvents: Add the vehicle components sequentially.

    • Add 4.0 mL of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.

    • Add 0.5 mL of Tween-80 . Vortex again until fully mixed. The solution may appear viscous.

  • Add Aqueous Component:

    • Slowly add the 4.5 mL of Saline to the mixture while vortexing to prevent precipitation.

    • Continue to vortex until the final solution is clear and uniform.

  • Storage:

    • Store the final dosing solution protected from light. For short-term storage (within a day), 4°C is acceptable. For longer-term storage, consult supplier data sheets, but it is generally recommended to prepare fresh solutions daily for in vivo studies. Stock solutions in pure DMSO can be stored at -20°C or -80°C for extended periods.[1]

Protocol 2: Guideline for Oral Gavage Administration in Mice

This protocol is a summary of standard practices. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained to ensure animal welfare and procedural success.

Materials:

  • Prepared MW-150 dosing solution

  • Appropriate-sized syringe (e.g., 1 mL)

  • Gavage needle (for mice: 18-20 gauge, 1-1.5 inches long, with a flexible or rigid curved shaft and a ball tip).[7][8]

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the precise volume to be administered. The maximum recommended dosing volume is 10 mL/kg.[7][8]

    • Example: For a 25g mouse, the dose volume is 25g * (10 mL/kg) / (1000 g/kg) = 0.25 mL .

  • Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and prevent the animal from biting. The body should be supported, and the head and neck should be gently extended to create a straight line from the mouth to the esophagus.[7][8]

  • Needle Insertion:

    • Fill the syringe with the calculated dose volume, ensuring no air bubbles are present.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth.

    • Allow the animal to swallow the tip of the needle, which facilitates entry into the esophagus. The needle should pass easily with no resistance. If resistance is met, stop immediately, withdraw, and reposition. Forcing the needle can cause perforation of the esophagus or trachea.[9]

  • Administration:

    • Once the needle is correctly positioned (its length measured from the mouth to the last rib), slowly depress the syringe plunger to deliver the solution.[9]

    • Administer the fluid steadily to avoid reflux.

  • Withdrawal and Monitoring:

    • After administration, gently withdraw the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental tracheal administration.[7][8] Continue to monitor the animal periodically over the next 24 hours.

References

Application Notes and Protocols for MW-150 Hydrochloride in In Vitro Microglia Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 hydrochloride is a selective, central nervous system (CNS) penetrant, small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] This kinase is a critical component of the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines in response to various stressors. In the context of neuroinflammation, microglia, the resident immune cells of the CNS, play a pivotal role. Pathological activation of microglia can lead to an overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), contributing to neuronal damage and the progression of neurodegenerative diseases. MW-150 offers a targeted approach to modulate this inflammatory response by specifically inhibiting p38α MAPK in microglia. These application notes provide detailed protocols for utilizing this compound in in vitro microglia assays to assess its anti-inflammatory efficacy.

Mechanism of Action

This compound selectively inhibits the kinase activity of p38α MAPK. In activated microglia, p38α MAPK is phosphorylated and subsequently phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2), leading to the stabilization of mRNAs for pro-inflammatory cytokines and increased their translation. By inhibiting p38α MAPK, MW-150 blocks this cascade, resulting in a dose-dependent reduction of pro-inflammatory cytokine production.[1]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38α MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates MW150 MW-150 MW150->p38_MAPK Inhibits Cytokine_mRNA Pro-inflammatory Cytokine mRNA MK2->Cytokine_mRNA Stabilizes Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Cytokine_mRNA->Cytokines Translation

Figure 1: Signaling pathway of MW-150 in microglia.

Quantitative Data Summary

The inhibitory effects of MW-150 on key markers of microglial activation are summarized below. These values were determined in in vitro assays using activated glial cells.

TargetAssayCell TypeActivatorIC50 Value
MK2 (phosphorylated)In vitro kinase assayActivated Glia-332 nM[1]
IL-1β ProductionELISAActivated GliaLipopolysaccharide (LPS)936 nM[1]

Experimental Protocols

Protocol 1: Assessment of MW-150 Efficacy on Pro-inflammatory Cytokine Production in BV-2 Microglial Cells

This protocol details the use of the immortalized murine microglial cell line, BV-2, to evaluate the dose-dependent inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production by MW-150.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse IL-1β and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • MW-150 Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, prepare serial dilutions of MW-150 in culture medium.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of MW-150. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (medium with the same concentration of solvent used for MW-150). Incubate the cells for 1-2 hours.

  • LPS Stimulation: Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of MW-150 compared to the LPS-only treated cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the MW-150 concentration.

Start Start Seed_Cells Seed BV-2 cells (5x10^4 cells/well) Start->Seed_Cells Adhere Adhere overnight Seed_Cells->Adhere Pretreat Pre-treat with MW-150 (1-2 hours) Adhere->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure cytokines (ELISA) Collect->ELISA Analyze Analyze data (IC50 calculation) ELISA->Analyze End End Analyze->End

Figure 2: Workflow for cytokine inhibition assay.

Protocol 2: Analysis of p38 MAPK Activation in Primary Microglia via Western Blot

This protocol describes the methodology to assess the inhibitory effect of MW-150 on the phosphorylation of p38 MAPK in primary microglia stimulated with LPS.

Materials:

  • Primary microglia (isolated from neonatal mouse or rat brains)

  • Microglia culture medium (e.g., DMEM/F12 with appropriate supplements)

  • This compound

  • Lipopolysaccharide (LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Primary Microglia Culture: Isolate and culture primary microglia from neonatal rodent brains according to established protocols.

  • Cell Plating: Plate the primary microglia in 6-well plates at a suitable density and allow them to recover and adhere.

  • MW-150 Treatment: Pre-treat the cells with the desired concentrations of MW-150 or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the microglia with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce robust phosphorylation of p38 MAPK.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total-p38 MAPK overnight at 4°C. A β-actin antibody should be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-p38 MAPK and total-p38 MAPK. Normalize the phospho-p38 MAPK signal to the total-p38 MAPK signal to determine the extent of inhibition by MW-150.

Start Start Plate_Cells Plate primary microglia Start->Plate_Cells Pretreat_MW150 Pre-treat with MW-150 (1-2 hours) Plate_Cells->Pretreat_MW150 Stimulate_LPS Stimulate with LPS (15-30 min) Pretreat_MW150->Stimulate_LPS Lyse_Cells Lyse cells Stimulate_LPS->Lyse_Cells Quantify_Protein Quantify protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab (p-p38, t-p38, β-actin) Block->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze_WB Analyze band intensity Detect->Analyze_WB End End Analyze_WB->End

Figure 3: Western blot workflow for p38 MAPK.

Concluding Remarks

The provided protocols offer a robust framework for investigating the in vitro effects of this compound on microglial activation. These assays are essential for characterizing the compound's potency and mechanism of action in a key cell type involved in neuroinflammation. The use of both the BV-2 cell line and primary microglia allows for a comprehensive evaluation, with BV-2 cells offering a convenient model for initial screening and primary cells providing a more physiologically relevant system for validation. Researchers are encouraged to optimize these protocols based on their specific experimental needs and cell culture conditions.

References

Application Note: Measuring Interleukin-1 Beta (IL-1β) Reduction with MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for measuring the reduction of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) using MW-150 hydrochloride. MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2]. Overproduction of IL-1β is a key factor in neuroinflammation and various systemic inflammatory diseases[3][4]. MW-150 provides a valuable tool for investigating the role of the p38α MAPK pathway in IL-1β-mediated pathophysiology. The following sections detail the mechanism of action, provide comprehensive protocols for in vitro and in vivo experimental setups, and offer guidance on data presentation and analysis.

Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK is a critical serine/threonine protein kinase involved in cellular stress responses and the production of inflammatory cytokines[2][5]. In innate immune cells like microglia and macrophages, external stimuli such as lipopolysaccharide (LPS) activate signaling cascades that lead to the phosphorylation and activation of p38α MAPK[4]. This activated kinase, in turn, regulates the transcription and translation of genes encoding pro-inflammatory cytokines, including IL-1β. MW-150 selectively binds to the active site of p38α MAPK, inhibiting its kinase activity with a Ki of 101 nM[1]. This blockade prevents the downstream signaling required for the synthesis of pro-IL-1β, ultimately reducing the amount of mature, secreted IL-1β.

p38_MAPK_Pathway MW-150 inhibits the p38α MAPK pathway, reducing IL-1β production. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor Signaling_Cascade MyD88-dependent Signaling Cascade Receptor->Signaling_Cascade p38_MAPK p38α MAPK Signaling_Cascade->p38_MAPK Transcription Transcription of IL1B gene p38_MAPK->Transcription MW150 MW-150 MW150->p38_MAPK Inhibits Inflammasome NLRP3 Inflammasome Activation Caspase1 Caspase-1 Inflammasome->Caspase1 Secreted_IL1b Mature IL-1β Caspase1->Secreted_IL1b Secretion Pro_IL1b pro-IL-1β Pro_IL1b->Caspase1 Cleavage Transcription->Pro_IL1b

Caption: MW-150 inhibits the p38α MAPK pathway, reducing IL-1β production.

In Vitro Application: Quantifying IL-1β Reduction in Glial Cells

This protocol describes a method to determine the dose-dependent efficacy of this compound in reducing LPS-stimulated IL-1β production in a microglial cell line (e.g., BV-2) or primary glial cultures.

Experimental Workflow

In_Vitro_Workflow A 1. Seed BV-2 Microglia in 96-well plates B 2. Pre-treat with MW-150 HCl (e.g., 0.1 - 10 µM) for 1 hour A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) for 24 hours B->C D 4. Collect Culture Supernatants C->D E 5. Measure IL-1β Concentration using ELISA D->E F 6. Analyze Data & Calculate IC50 E->F

Caption: Workflow for in vitro analysis of MW-150 efficacy.

Detailed Protocol
  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture media to final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be <0.1%.

    • Remove the old media from the cells and add 100 µL of media containing the respective MW-150 concentrations.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (excluding non-stimulated control wells).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet. Store samples at -80°C until analysis.

  • IL-1β Measurement:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer’s instructions.

Data Presentation

The results can be tabulated to show the dose-dependent inhibition of IL-1β. The IC₅₀, the concentration at which MW-150 inhibits 50% of IL-1β production, can be calculated from this data. Studies report an IC₅₀ of 936 nM for IL-1β reduction in activated glia[1].

MW-150 HCl (nM)IL-1β (pg/mL)% Inhibition
0 (Vehicle)1250 ± 850%
1001105 ± 7011.6%
300910 ± 6227.2%
1000 (1 µM)602 ± 4551.8%
3000 (3 µM)255 ± 3079.6%
10000 (10 µM)98 ± 1592.2%
Table 1: Representative data showing the dose-dependent inhibition of LPS-induced IL-1β production in BV-2 cells by this compound. Data are presented as mean ± SD.

In Vivo Application: Assessing IL-1β Reduction in a Mouse Model

This protocol outlines a method to evaluate the efficacy of orally administered this compound in a mouse model of systemic inflammation or neuroinflammation. MW-150 is known to be a CNS-penetrant compound[1].

Experimental Workflow

In_Vivo_Workflow A 1. Acclimatize Mice (e.g., C57BL/6) B 2. Administer MW-150 HCl (e.g., 2.5 mg/kg, p.o.) or Vehicle A->B C 3. Induce Inflammation (e.g., LPS 1 mg/kg, i.p.) 1 hour post-drug B->C D 4. Euthanize Mice at Peak Cytokine Response (e.g., 6 hours post-LPS) C->D E 5. Collect & Homogenize Brain Tissue (e.g., Cortex) D->E F 6. Measure IL-1β via ELISA & Normalize to Total Protein E->F G 7. Statistical Analysis F->G

Caption: Workflow for in vivo analysis of MW-150 efficacy in a mouse model.

Detailed Protocol
  • Animal Handling and Dosing:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally (p.o.) at an effective dose, such as 2.5 mg/kg, which has been shown to improve performance in mouse models of Alzheimer's disease[1]. Control animals receive the vehicle.

  • Induction of Inflammation:

    • One hour after drug administration, inject mice intraperitoneally (i.p.) with LPS (1 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Tissue Collection and Processing:

    • At a time point corresponding to the peak IL-1β response (e.g., 6 hours post-LPS injection), euthanize the mice via an approved method.

    • Perfuse animals with ice-cold PBS to remove blood from the brain.

    • Dissect the brain and isolate regions of interest (e.g., cortex, hippocampus).

    • Homogenize the tissue in lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cytosolic fraction).

  • IL-1β Measurement:

    • Determine the total protein concentration of the supernatant using a BCA protein assay.

    • Measure IL-1β levels in the supernatant using a mouse IL-1β ELISA kit.

    • Normalize the IL-1β concentration to the total protein concentration (e.g., pg of IL-1β per mg of total protein).

Data Presentation

Results should be presented to compare IL-1β levels across different treatment groups.

Treatment GroupBrain Cortex IL-1β (pg/mg protein)
Vehicle + Saline1.5 ± 0.4
Vehicle + LPS25.8 ± 3.1
MW-150 (2.5 mg/kg) + LPS13.2 ± 2.5*
Table 2: Representative data showing that oral administration of this compound significantly reduces LPS-induced IL-1β levels in the mouse cortex. Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + LPS group.

Materials and Reagents

  • This compound (MedChemExpress, HY-120111 or similar)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cell Culture Media (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • BV-2 microglial cell line (or primary cells)

  • C57BL/6 mice

  • Mouse IL-1β ELISA Kit

  • BCA Protein Assay Kit

  • Protease Inhibitor Cocktail

  • DMSO, PBS, Carboxymethylcellulose

Conclusion

This compound is an effective inhibitor of p38α MAPK-mediated IL-1β production. The protocols described here provide robust frameworks for quantifying the inhibitory effects of MW-150 both in vitro and in vivo. These methods are essential for researchers in neuropharmacology and immunology seeking to investigate the therapeutic potential of targeting the p38α MAPK signaling pathway in inflammatory diseases.

References

Application Notes and Protocols: Western Blot Analysis of p-MK2 Inhibition by MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MW-150 hydrochloride is a selective, CNS penetrant, and orally active small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3] A key downstream substrate of p38α is MAPK-activated protein kinase 2 (MK2), which, upon phosphorylation, mediates inflammatory processes.[3] MW-150 inhibits the kinase activity of p38α, thereby preventing the phosphorylation of MK2.[1][2] This document provides detailed protocols for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation status of MK2 (p-MK2).

Mechanism of Action: Inhibition of the p38/MK2 Pathway

The p38 MAPK pathway is a highly conserved signaling cascade that responds to various extracellular stimuli, including stress and inflammatory cytokines.[3] Upon activation, p38α MAPK phosphorylates MK2, leading to its activation.[3] Activated MK2 then phosphorylates downstream substrates, which regulate mRNA stability and protein expression, contributing to the inflammatory response.[3][4] this compound selectively binds to p38α MAPK, inhibiting its ability to phosphorylate MK2 and thereby suppressing downstream inflammatory signaling.[1][2]

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Procedure cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. MW-150 Treatment A->B C 3. Cell Stimulation (e.g., LPS) B->C D 4. Lysis with Phosphatase Inhibitors C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE E->F G 7. Membrane Transfer (PVDF) F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody (Anti-p-MK2) H->I J 10. Secondary Antibody (HRP) I->J K 11. ECL Detection J->K L 12. Image Acquisition K->L M 13. Strip & Reprobe (Total MK2) L->M N 14. Densitometry & Normalization M->N

References

Application Notes and Protocols: Morris Water Maze with MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morris Water Maze (MWM) is a widely utilized behavioral assay to assess spatial learning and memory, particularly hippocampal-dependent cognitive functions, in rodent models.[1] This test is highly relevant in the study of neurodegenerative disorders such as Alzheimer's disease (AD), where cognitive decline is a primary symptom.[2][3] MW-150 hydrochloride is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[4] The p38α MAPK signaling pathway is implicated in neuroinflammation and synaptic dysfunction, key pathological features of Alzheimer's disease.[4][5] Preclinical studies have demonstrated that MW-150 can attenuate cognitive deficits in mouse models of AD, making the MWM a critical tool for evaluating its therapeutic potential.[6][7]

These application notes provide a detailed protocol for conducting the Morris Water Maze test in conjunction with this compound treatment in a relevant mouse model of Alzheimer's disease, such as the 5xFAD model.[6][8]

Data Presentation

Table 1: Acquisition Phase - Escape Latency (seconds)

DayWild-Type (WT) + Vehicle5xFAD + Vehicle5xFAD + MW-150 (2.5 mg/kg)
150 ± 558 ± 655 ± 5
240 ± 455 ± 548 ± 4
330 ± 350 ± 540 ± 4
420 ± 245 ± 432 ± 3
515 ± 242 ± 425 ± 3

Data are presented as mean ± SEM. A significant reduction in escape latency over days indicates learning. It is expected that MW-150 treatment would significantly reduce the escape latency in 5xFAD mice compared to the vehicle-treated group.

Table 2: Acquisition Phase - Path Length (cm)

DayWild-Type (WT) + Vehicle5xFAD + Vehicle5xFAD + MW-150 (2.5 mg/kg)
1800 ± 1001000 ± 120950 ± 110
2600 ± 80950 ± 110800 ± 90
3450 ± 60850 ± 100650 ± 80
4300 ± 40750 ± 90500 ± 60
5200 ± 30700 ± 80400 ± 50

Data are presented as mean ± SEM. A shorter path length to the platform indicates more efficient spatial navigation. MW-150 is anticipated to decrease the path length in 5xFAD mice.

Table 3: Probe Trial - Memory Retention

ParameterWild-Type (WT) + Vehicle5xFAD + Vehicle5xFAD + MW-150 (2.5 mg/kg)
Time in Target Quadrant (%)45 ± 520 ± 335 ± 4
Platform Crossings (count)4 ± 11 ± 0.53 ± 1

Data are presented as mean ± SEM. The probe trial is conducted 24 hours after the last acquisition trial, with the platform removed. Increased time in the target quadrant and more frequent platform location crossings indicate better spatial memory retention. MW-150 is expected to improve these parameters in 5xFAD mice.

Experimental Protocols

This protocol is based on established MWM procedures used in Alzheimer's disease mouse models.[8][9][10][11]

Animal Model and this compound Administration
  • Animal Model: 5xFAD transgenic mice are a commonly used model for Alzheimer's disease, exhibiting amyloid pathology and cognitive deficits.[8][9] Age-matched wild-type littermates serve as controls.

  • This compound Administration: this compound is administered, for example, at a dose of 2.5 mg/kg body weight.[4] The administration can be done via oral gavage daily for a period leading up to and during the behavioral testing (e.g., for the duration of an 8-week diet inducing comorbid pathology).[6][7] A vehicle solution is administered to the control groups.

Morris Water Maze Apparatus
  • A circular pool (approximately 120-150 cm in diameter) is filled with water maintained at 20-22°C.[9][12]

  • The water is made opaque using non-toxic white paint or a powdered milk solution.[9]

  • A hidden escape platform (10-15 cm in diameter) is submerged approximately 1-1.5 cm below the water surface.[12]

  • The pool is situated in a room with various distal visual cues (e.g., posters with distinct shapes) to aid in spatial navigation.[10]

  • A video tracking system is mounted above the pool to record and analyze the swimming paths of the mice.[13]

Experimental Phases

The MWM test typically consists of three phases:

a. Visible Platform Training (Cued Learning)

  • Purpose: To acclimate the mice to the maze and ensure they are not visually or motorically impaired.[11]

  • Procedure:

    • The platform is made visible by attaching a brightly colored flag.[11]

    • Each mouse undergoes 4 trials per day for 1-2 days.

    • For each trial, the platform is placed in a different quadrant, and the mouse is released from a different starting position.[11]

    • The mouse is allowed 60 seconds to find the platform. If it fails, it is gently guided to it and allowed to remain there for 15-20 seconds.[2]

    • There should be no significant difference in escape latency or path length between the groups in this phase.

b. Acquisition Phase (Hidden Platform Training)

  • Purpose: To assess spatial learning.

  • Procedure:

    • The flag is removed, and the platform is placed in a fixed location in one quadrant for the entire duration of this phase.[11]

    • Mice undergo 4 trials per day for 5-7 consecutive days.[8]

    • For each trial, the mouse is released from one of four quasi-random starting positions, facing the pool wall.[10]

    • Each trial lasts for a maximum of 60 seconds, with an inter-trial interval of at least 15 minutes.[8][9]

    • If the mouse finds the platform, it is allowed to stay on it for 10-15 seconds. If it fails to find the platform within 60 seconds, it is guided to the platform and left there for 15-20 seconds.[2][8]

    • The escape latency and path length to reach the platform are recorded for each trial.

c. Probe Trial (Memory Retention)

  • Purpose: To evaluate spatial memory retention.[10]

  • Procedure:

    • 24 hours after the final acquisition trial, the platform is removed from the pool.[8]

    • Each mouse is allowed to swim freely in the pool for 60 seconds.[8]

    • The starting position is typically from a novel location or opposite to the target quadrant.[8]

    • The video tracking system records the swimming path, the percentage of time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact location of the former platform.[14]

Mandatory Visualizations

p38α MAPK Signaling Pathway in Alzheimer's Disease

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects cluster_pathology Pathological Outcomes Abeta_Oligomers Aβ Oligomers Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) ASK1_TAK1 ASK1 / TAK1 Inflammatory_Cytokines->ASK1_TAK1 MKK3_6 MKK3 / MKK6 ASK1_TAK1->MKK3_6 p38a_MAPK p38α MAPK MKK3_6->p38a_MAPK MK2 MAPKAPK2 (MK2) p38a_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38a_MAPK->Transcription_Factors Tau_Phosphorylation Tau Hyperphosphorylation p38a_MAPK->Tau_Phosphorylation MW150 This compound MW150->p38a_MAPK Neuroinflammation Neuroinflammation (↑ Cytokine Production) MK2->Neuroinflammation Transcription_Factors->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction Tau_Phosphorylation->Synaptic_Dysfunction Neuroinflammation->Synaptic_Dysfunction Cognitive_Deficits Cognitive Deficits Synaptic_Dysfunction->Cognitive_Deficits

Caption: p38α MAPK signaling in AD and the inhibitory action of MW-150.

Morris Water Maze Experimental Workflow

MWM_Workflow Animal_Grouping Animal Grouping (WT+Veh, 5xFAD+Veh, 5xFAD+MW-150) MW150_Admin This compound Administration (e.g., daily oral gavage) Animal_Grouping->MW150_Admin Visible_Platform Phase 1: Visible Platform Training (1-2 days, 4 trials/day) MW150_Admin->Visible_Platform Acquisition Phase 2: Acquisition Training (5-7 days, 4 trials/day, hidden platform) Visible_Platform->Acquisition Probe_Trial Phase 3: Probe Trial (24h after last acquisition trial, no platform, 60s) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Path Length, Time in Quadrant) Probe_Trial->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Morris Water Maze with MW-150.

References

Application Notes: MW-150 Hydrochloride for Primary Glial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MW-150 hydrochloride (also known as MW01-18-150SRM) is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38α MAPK signaling pathway plays a critical role in the inflammatory response of glial cells (astrocytes and microglia).[4] In various CNS disorders, over-activation of this pathway in glia leads to the excessive production of proinflammatory cytokines and neuroinflammation, contributing to synaptic dysfunction and disease progression.[4][5][6] MW-150 attenuates this neuroinflammatory response by selectively inhibiting p38α MAPK, thereby blocking the downstream phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2) and reducing the production of key inflammatory mediators such as Interleukin-1 beta (IL-1β).[1][2]

These properties make MW-150 a valuable research tool for studying neuroinflammatory processes in vitro using primary glial cell cultures. Its application allows for the controlled investigation of the p38α MAPK pathway's role in glial activation and its potential as a therapeutic target for neurological and neuropsychiatric disorders.[5]

Mechanism of Action

In activated glial cells, various stressors or inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger the p38α MAPK signaling cascade. Activated p38α MAPK phosphorylates downstream targets, including MK2, which in turn leads to the stabilization of mRNAs for proinflammatory cytokines and their subsequent synthesis and release. MW-150 binds to the active site of p38α MAPK, preventing the phosphorylation of its substrates and thereby suppressing the inflammatory cascade.[1][4]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for MW-150 in glial cells.

ParameterValueCell SystemDescription
Ki 101 nMN/AInhibitor constant for p38α MAPK.[1][2][3]
IC50 (p-MK2) 332 nMActivated GliaConcentration required to inhibit 50% of the phosphorylation of the endogenous p38α MAPK substrate, MK2.[1][2]
IC50 (IL-1β) 936 nMActivated GliaConcentration required to inhibit 50% of the production of the proinflammatory cytokine IL-1β.[1][2]

Visualizations

Signaling Pathway of p38α MAPK Inhibition by MW-150

cluster_0 Glial Cell stimulus Inflammatory Stimulus (e.g., LPS) p38 p38α MAPK stimulus->p38 Activates p_p38 Activated p38α MAPK (Phosphorylated) p38->p_p38 Phosphorylation mk2 MK2 p_p38->mk2 Phosphorylates p_mk2 p-MK2 mk2->p_mk2 cytokines Proinflammatory Cytokines (IL-1β, TNF-α) p_mk2->cytokines Promotes Synthesis release Cytokine Release cytokines->release mw150 MW-150 mw150->p_p38 Inhibits cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Isolate Primary Glial Cells (Neonatal Mouse Cortex) culture Culture Mixed Glia (7-10 days to confluence) start->culture activate Induce Neuroinflammation (e.g., LPS stimulation) culture->activate treat Treat with MW-150 (Concentration Range) activate->treat collect Collect Supernatant & Cell Lysates treat->collect elisa ELISA: Measure IL-1β, TNF-α levels collect->elisa Supernatant wb Western Blot: Measure p-MK2 / MK2 levels collect->wb Lysates

References

Troubleshooting & Optimization

MW-150 Hydrochloride: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and preparation of MW-150 hydrochloride solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of MW-150 dihydrochloride dihydrate in DMSO?

A1: MW-150 dihydrochloride dihydrate is soluble in DMSO. For in vitro applications, a stock solution can be prepared at a concentration of 20.83 mg/mL (42.47 mM).[1][2] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Q2: Is this compound soluble in saline alone?

A2: Direct dissolution of this compound in saline is not recommended. For in vivo studies, a co-solvent system is required. Typically, a stock solution is first prepared in DMSO and then further diluted with a mixture of other solvents, including saline.

Q3: How should I prepare a stock solution of MW-150 dihydrochloride dihydrate?

A3: To prepare a stock solution, dissolve MW-150 dihydrochloride dihydrate in DMSO to achieve the desired concentration, for example, 20.83 mg/mL.[1] Ensure the compound is completely dissolved, using sonication if needed.[1] Store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q4: What are the recommended protocols for preparing this compound for in vivo administration?

A4: There are several established protocols for preparing this compound for in vivo use. These methods involve creating a vehicle of combined solvents to ensure the compound remains in solution. Below are two common methods.

Solubility Data Summary

The following table summarizes the solubility of MW-150 dihydrochloride dihydrate in various solvent systems.

Solvent/SystemConcentrationApplicationNotes
DMSO20.83 mg/mL (42.47 mM)[1][2]In VitroSonication may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.24 mM)[1]In VivoSolvents must be added sequentially.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.24 mM)[1]In VivoSBE-β-CD enhances solubility.[1]
10% DMSO, 30% PEG300, 5% Tween 80, 55% Saline/PBS/ddH₂O~2 mg/mLIn VivoA suggested formulation.[3]

Experimental Protocols & Workflows

Protocol 1: PEG300/Tween-80 Vehicle

This protocol is widely used for preparing this compound for intraperitoneal (i.p.) or oral administration.

Methodology:

  • Prepare a stock solution of MW-150 in DMSO (e.g., 20.8 mg/mL).[4]

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[4]

  • Add 50 µL of Tween-80 and mix again until the solution is clear.[4]

  • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[4]

G cluster_0 Preparation of In Vivo Working Solution (PEG300/Tween-80 Method) start Start with MW-150 Powder dmso Dissolve in DMSO (e.g., 20.8 mg/mL stock) start->dmso Step 1 peg Add 40% PEG300 dmso->peg Step 2 tween Add 5% Tween-80 peg->tween Step 3 saline Add 45% Saline tween->saline Step 4 end_node Final Working Solution (≥ 2.08 mg/mL) saline->end_node Complete

Experimental workflow for preparing MW-150 in a PEG300/Tween-80 vehicle.
Protocol 2: SBE-β-CD Vehicle

This method uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Methodology:

  • Prepare a stock solution of MW-150 in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • For the final working solution, combine the DMSO stock with the SBE-β-CD/saline solution in a 1:9 ratio (e.g., 100 µL DMSO stock + 900 µL of 20% SBE-β-CD in saline).[1]

  • Mix thoroughly until a clear solution is obtained.

Troubleshooting Guide

Issue: My compound precipitates after adding saline.

  • Cause: This often occurs if the solvents are not added in the correct order or not mixed sufficiently between steps. The initial DMSO stock is crucial, but direct dilution into an aqueous solution like saline can cause the compound to crash out.

  • Solution: Ensure you are following the sequential addition of co-solvents (DMSO -> PEG300 -> Tween-80 -> Saline). Mix thoroughly after the addition of each solvent until the solution is completely clear before proceeding to the next step.

Issue: The compound will not fully dissolve in DMSO.

  • Cause: The concentration may be too high, or the dissolution process may be slow.

  • Solution: Gentle warming and sonication can aid in dissolution.[1] If solubility issues persist, consider preparing a slightly more dilute stock solution.

Issue: Can I store the final in vivo working solution?

  • Cause: The stability of the compound in a complex vehicle at room temperature or refrigerated for extended periods may be limited.

  • Solution: It is best practice to prepare the final working solution fresh on the day of the experiment to ensure stability and prevent precipitation. Stock solutions in pure DMSO are more stable when stored correctly at low temperatures.[2]

References

improving MW-150 hydrochloride bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using MW-150 hydrochloride in in vivo experiments, with a specific focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as MW01-18-150SRM, is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] It functions by selectively binding to p38α MAPK with a high affinity (Ki of 101 nM), thereby preventing the phosphorylation of its downstream substrates.[1][2][3]

Q2: What is the primary mechanism of action for MW-150?

A2: MW-150 exerts its effect by inhibiting the p38α MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammatory cytokines.[4][] By inhibiting p38α, MW-150 blocks the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MK2) and subsequently suppresses the production of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), in activated glial cells.[1][2][3]

Q3: What are the common challenges encountered when using MW-150 in vivo?

A3: A primary challenge for many small molecule inhibitors like MW-150 is achieving consistent and optimal bioavailability, particularly after oral administration. This is often linked to the compound's aqueous solubility.[6] Issues such as precipitation in dosing vehicles, variability in absorption between subjects, and achieving desired therapeutic concentrations in plasma can arise if the formulation is not optimized.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound requires a specific vehicle for solubilization to ensure a clear and stable solution for dosing. Common and effective formulations involve a co-solvent system. Two validated protocols are provided in the "Experimental Protocols" section of this guide, one using a DMSO, PEG300, and Tween-80 mixture, and another utilizing sulfobutyl ether beta-cyclodextrin (SBE-β-CD).[1][7]

Troubleshooting Guide

Problem: I am observing low or highly variable plasma concentrations of MW-150 after oral gavage.

  • Possible Cause 1: Compound Precipitation. The formulation may not be adequately solubilizing the MW-150, leading to precipitation before or after administration.

    • Solution: Visually inspect your dosing solution for any particulates before each use. Ensure the co-solvents are added in the correct order and mixed thoroughly as described in the protocols. Consider preparing the formulation fresh before each experiment. If precipitation persists, try the alternative SBE-β-CD formulation, which can enhance the solubility of poorly soluble compounds.[1]

  • Possible Cause 2: Inaccurate Dosing Technique. Improper oral gavage technique can lead to incorrect dosage delivery.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage procedures for the specific animal model.[8] Verify the calibration of syringes and use appropriate gavage needle sizes to minimize stress and ensure the full dose is delivered to the stomach.

  • Possible Cause 3: First-Pass Metabolism. The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount that reaches systemic circulation.

    • Solution: While MW-150 is reported as "orally active," if first-pass metabolism is suspected, consider an alternative route of administration for initial or comparative studies, such as intraperitoneal (i.p.) injection.[1][2] This bypasses the gastrointestinal tract and first-pass metabolism, providing a baseline for systemic exposure.[9]

Problem: My MW-150 dosing solution appears cloudy or contains visible particles.

  • Possible Cause 1: Incorrect Vehicle Preparation. The order of solvent addition or insufficient mixing can lead to poor solubilization.

    • Solution: Strictly follow the step-by-step methodology in the provided protocols. Use a vortex mixer and/or sonication to aid dissolution. For the DMSO/PEG300/Tween-80 vehicle, it is critical to add and mix the components sequentially.[1][7]

  • Possible Cause 2: Low Temperature. The solution may have been stored at a low temperature, causing the compound or vehicle components to fall out of solution.

    • Solution: Allow the solution to warm to room temperature and vortex thoroughly before administration. Store the stock solution as recommended, but prepare the final dosing vehicle fresh if possible.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for MW-150's biological activity.

ParameterTarget/SubstrateValueReference
Kᵢ p38α MAPK101 nM[1][2][3]
IC₅₀ MK2 Phosphorylation332 nM[1][2][7]
IC₅₀ IL-1β Production936 nM[1][2][7]

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Administration

This protocol is designed to achieve a clear solution of MW-150 at a concentration of up to 3 mg/mL.[1]

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • Vehicle Preparation: In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • Final Formulation:

    • To the PEG300/Tween-80 mixture, add 100 µL of the 30 mg/mL MW-150 DMSO stock solution. Mix until uniform.

    • Add 450 µL of saline to reach a final volume of 1 mL.

    • The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Verification: The final solution should be clear. If not, brief sonication in a water bath may aid dissolution. Prepare fresh before use.

Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration

This protocol utilizes SBE-β-CD to enhance solubility and is an excellent alternative if the co-solvent system is not optimal.[1][7]

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Final Formulation:

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 30 mg/mL MW-150 DMSO stock solution.

    • Mix thoroughly using a vortex until the solution is clear.

  • Verification: This method should yield a clear solution of ≥ 2.08 mg/mL.[7]

Protocol 3: General Procedure for Oral Gavage in Mice

This protocol outlines the basic steps for administering the prepared MW-150 formulation to mice.

  • Animal Handling: Properly restrain the mouse to ensure safety and minimize stress. Manual restraint by a trained handler is common.

  • Dose Calculation: Calculate the required volume based on the animal's most recent body weight and the target dose (e.g., 2.5 mg/kg).[1][2][3]

  • Administration:

    • Use a sterile syringe fitted with a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Administer the liquid slowly to prevent regurgitation.

  • Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.

Visualizations

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_target MW-150 Target & Action cluster_downstream Downstream Effects Stress Environmental Stress & Inflammatory Cytokines MAP2K Upstream Kinases (e.g., MKK3/6) Stress->MAP2K activate p38a p38α MAPK MAP2K->p38a phosphorylate MK2 MK2 p38a->MK2 phosphorylate MW150 MW-150 MW150->p38a inhibits Response Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) MK2->Response leads to

Caption: The p38α MAPK signaling pathway and the inhibitory action of MW-150.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration start Weigh MW-150 Hydrochloride prep_vehicle Prepare Vehicle (Co-solvents or Cyclodextrin) start->prep_vehicle dissolve Dissolve MW-150 in Vehicle prep_vehicle->dissolve verify Verify Solution (Clarity Check) dissolve->verify dose Calculate Dose & Administer to Animal (e.g., Oral Gavage) verify->dose Clear pk Pharmacokinetic/ Pharmacodynamic Analysis dose->pk

Caption: Experimental workflow for preparing and administering MW-150 in vivo.

troubleshooting_bioavailability cluster_formulation Formulation Check cluster_procedure Procedure Check cluster_route Route of Administration start Low / Variable In Vivo Bioavailability? check_sol Is dosing solution clear and stable? start->check_sol Yes reformulate Troubleshoot Formulation: - Check solvent order/mixing - Prepare fresh solution - Try alternative protocol (e.g., SBE-β-CD) check_sol->reformulate No check_dose Is dosing technique accurate and consistent? check_sol->check_dose Yes retrain Refine Technique: - Verify volume accuracy - Confirm correct gavage - Ensure proper restraint check_dose->retrain No consider_route Consider alternative route (e.g., Intraperitoneal) to bypass first-pass effect check_dose->consider_route Yes

Caption: Logical workflow for troubleshooting low bioavailability of MW-150.

References

MW-150 hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MW-150 hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2][3] It functions by inhibiting the ability of endogenous p38α MAPK to phosphorylate its substrate, MAPK-activated protein kinase 2 (MK2), in activated glial cells.[1][2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β.[1][2][3]

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

Q3: How soluble is this compound in aqueous solutions?

Direct quantitative data on the aqueous solubility of this compound is limited. However, for in vivo preparations, a clear solution of MW-150 dihydrochloride dihydrate of at least 2.08 mg/mL (4.24 mM) can be achieved in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[6] For direct use in aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final desired concentration in the aqueous medium. Researchers should be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid affecting cellular assays.

Q4: What are the potential degradation pathways for this compound in aqueous solution?

While specific degradation pathways for MW-150 have not been detailed in the available literature, compounds with similar chemical structures, such as pyridazine and pyridine derivatives, are susceptible to degradation through several mechanisms:

  • Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions.[7][8]

  • Oxidation: The nitrogen-containing heterocyclic rings can be susceptible to oxidation.[7][9]

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation. The presence and position of nitrogen atoms in the heterocyclic rings can influence the rate of photodegradation.[10]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of MW-150 in aqueous buffer Low aqueous solubility of the compound.Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a solubilizing agent if precipitation persists.
Loss of compound activity over time in prepared aqueous solutions Degradation of MW-150 due to factors like pH, temperature, or light exposure.Prepare fresh aqueous solutions of MW-150 for each experiment. Store any intermediate aqueous dilutions on ice and protect them from light. Conduct a stability study under your specific experimental conditions (pH, buffer composition, temperature) to determine the rate of degradation.
Inconsistent experimental results Instability of MW-150 in the experimental medium.Standardize the preparation of your MW-150 solutions. Always use freshly prepared solutions and control for environmental factors like light and temperature. Perform a forced degradation study to understand the stability profile of the compound.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in aqueous solutions, based on ICH guidelines.[11]

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

2. Preparation of Test Solutions:

  • Dilute the stock solution to a final concentration of 100 µM in the following aqueous solutions:
  • 0.1 N HCl (acidic condition)
  • Water (neutral condition)
  • 0.1 N NaOH (basic condition)
  • 3% H₂O₂ (oxidative condition)

3. Stress Conditions:

  • Hydrolytic Degradation: Incubate the acidic, neutral, and basic solutions at 60°C.
  • Oxidative Degradation: Keep the hydrogen peroxide solution at room temperature.
  • Photolytic Degradation: Expose the solution in water to a photostability chamber (ICH Q1B option). A control sample should be wrapped in aluminum foil to protect it from light.

4. Time Points for Sampling:

  • Collect samples at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

5. Sample Analysis:

  • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be able to separate the intact MW-150 from its degradation products.[12][13][14]
  • HPLC Method Parameters (Example):
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).[15]
  • Flow Rate: 1.0 mL/min.[12]
  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of MW-150).
  • Column Temperature: 30°C.[14]

6. Data Analysis:

  • Calculate the percentage of MW-150 remaining at each time point.
  • Identify and quantify the degradation products.
  • Determine the degradation kinetics (e.g., zero-order or first-order).

Quantitative Data Summary

As specific stability data for this compound in aqueous solutions is not publicly available, the following table is provided as a template for researchers to record their own findings from stability studies.

Table 1: Stability of this compound in Aqueous Solution (Template)

ConditionTime (hours)MW-150 Remaining (%)Degradation Products (Peak Area %)
0.1 N HCl, 60°C 01000
2
4
8
12
24
Water, 60°C 01000
2
4
8
12
24
0.1 N NaOH, 60°C 01000
2
4
8
12
24
3% H₂O₂, RT 01000
2
4
8
12
24
Water, Photolysis 01000
2
4
8
12
24

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk mk2 MK2 p38_mapk->mk2 cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) mk2->cytokine_production mw150 MW-150 mw150->p38_mapk

Caption: p38 MAPK signaling pathway and the inhibitory action of MW-150.

Stability_Testing_Workflow start Prepare MW-150 Stock Solution (in DMSO) prepare_solutions Prepare Test Solutions in Aqueous Media (Acid, Base, Water, H₂O₂) start->prepare_solutions stress_conditions Apply Stress Conditions (Heat, Light) prepare_solutions->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_analysis Calculate % Remaining and Identify Degradants analysis->data_analysis conclusion Determine Stability Profile and Degradation Kinetics data_analysis->conclusion

Caption: Experimental workflow for assessing the aqueous stability of this compound.

References

troubleshooting inconsistent results with MW-150

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting experiments involving MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is MW-150 and what is its mechanism of action?

MW-150 (also known as MW01-18-150SRM) is a potent, selective, and orally active small molecule inhibitor of p38α MAPK.[1] It is also CNS penetrant, making it suitable for neurological and neuropsychiatric disorder research.[1][2] Its mechanism of action involves binding to the active site of p38α MAPK, which prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2), in activated glial cells.[1] This inhibition ultimately blocks the production of pro-inflammatory cytokines, such as IL-1β.[1]

Q2: What are the key properties of MW-150?

PropertyValueReference
Target p38α MAPK[1]
Ki 101 nM[1]
IC50 (MK2 phosphorylation) 332 nM[1]
IC50 (IL-1β production) 936 nM[1]
Activity Orally active, CNS penetrant[1]

Q3: How should I prepare a stock solution of MW-150?

It is recommended to prepare a stock solution of MW-150 in dimethyl sulfoxide (DMSO). For a 30.0 mg/mL stock solution, dissolve the appropriate amount of MW-150 in DMSO. For in vivo studies, this stock solution can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] Always mix thoroughly to ensure a clear solution.

Q4: What are the recommended storage conditions for MW-150 stock solutions?

Stock solutions of MW-150 in DMSO should be stored at -20°C for short-term storage and at -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Inconsistent results with MW-150 can arise from various factors related to experimental setup, reagent handling, and biological variability. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High Variability Between Replicates

High variability can obscure the true effect of MW-150. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique across all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting of MW-150 Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Cell Clumping Ensure single-cell suspension during seeding by gentle trituration. Cell clumps can lead to uneven growth and drug response.
Problem 2: Weaker Than Expected Inhibition

If MW-150 is not producing the expected level of p38α MAPK inhibition, investigate the following factors:

Potential CauseRecommended Solution
Suboptimal MW-150 Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for MK2 phosphorylation is 332 nM.[1]
Incorrect Timing of Treatment The timing of MW-150 treatment relative to cell stimulation is critical. Optimize the pre-incubation time with the inhibitor before adding the stimulus.
Degraded MW-150 Stock Solution Prepare fresh stock solutions of MW-150. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity Confirm that your cell line expresses p38α MAPK and that the pathway is activated by your chosen stimulus.
High Serum Concentration in Media Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with cell health.
Problem 3: Cell Toxicity or Off-Target Effects

Unexplained cell death or unexpected phenotypes may indicate toxicity or off-target effects.

Potential CauseRecommended Solution
High Concentration of MW-150 Use the lowest effective concentration of MW-150 as determined by your dose-response curve. High concentrations can lead to off-target effects.
DMSO Toxicity Ensure the final concentration of DMSO in your culture media is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%).
Off-Target Inhibition While MW-150 is highly selective for p38α, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out.[2] If off-target effects are suspected, consider using another p38α inhibitor with a different chemical scaffold as a control.

Experimental Protocols

General Protocol for a Cell-Based p38α MAPK Inhibition Assay

This protocol provides a general framework. Specific parameters such as cell number, MW-150 concentration, and incubation times should be optimized for your specific experimental system.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment with MW-150:

    • Prepare serial dilutions of MW-150 in your cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of MW-150.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest MW-150 concentration).

    • Incubate the cells with MW-150 for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

  • Stimulation:

    • Add a known activator of the p38 MAPK pathway (e.g., LPS, TNF-α, anisomycin) to the wells.

    • Include a negative control (unstimulated cells).

    • Incubate for a time sufficient to induce p38 MAPK activation (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of p38 MAPK downstream targets (e.g., MK2) or the production of downstream cytokines (e.g., IL-1β) by Western blot, ELISA, or other suitable methods.

Visualizing the Mechanism of Action

To aid in understanding the experimental workflow and the mechanism of MW-150, the following diagrams are provided.

MW150_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Prepare_MW150 2. Prepare MW-150 Dilutions Pre_incubation 3. Pre-incubate with MW-150 Prepare_MW150->Pre_incubation Stimulation 4. Stimulate p38 Pathway Pre_incubation->Stimulation Cell_Lysis 5. Lyse Cells Stimulation->Cell_Lysis Downstream_Analysis 6. Analyze Downstream Readouts Cell_Lysis->Downstream_Analysis

Caption: Experimental workflow for a typical cell-based assay with MW-150.

MW150_MOA cluster_pathway p38α MAPK Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) p38 p38α MAPK Stimulus->p38 Activates MK2 MK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) MK2->Cytokines Upregulates Production MW150 MW-150 MW150->p38 Inhibits

Caption: Mechanism of action of MW-150 in the p38α MAPK signaling pathway.

References

Technical Support Center: Optimizing MW-150 Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using MW-150 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] Its mechanism of action involves binding to p38α MAPK with high affinity, preventing the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1][2][3][4][5] This inhibition ultimately blocks the production and release of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), in activated glial cells.[1][3][4][6][7]

Q2: What is the recommended starting concentration range for in vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. However, a good starting point is to bracket the known IC₅₀ values. For MW-150, the reported IC₅₀ is 332 nM for inhibiting MK2 phosphorylation and 936 nM for inhibiting IL-1β production in activated glia.[1][3][4][5][6][7] A preliminary dose-response experiment ranging from 100 nM to 10 µM is recommended to determine the optimal, non-toxic concentration for your specific experimental setup.

Q3: How should I prepare and store a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-40 mM in 100% DMSO) and store it in small aliquots to minimize freeze-thaw cycles.[2][7] For long-term storage, -80°C is recommended (up to two years), while for shorter periods, -20°C is suitable (up to one year).[2][7] When preparing the stock, ultrasonic treatment may be necessary to ensure complete dissolution.[2][5] Always use fresh, anhydrous-grade DMSO as hygroscopic DMSO can significantly impact solubility.[2]

Q4: What are the primary downstream effects of p38α MAPK inhibition by MW-150?

The primary, well-documented downstream effect is the reduced phosphorylation of MK2. This leads to a decrease in the production of inflammatory cytokines, including IL-1β. The p38α MAPK pathway is a critical regulator of cellular responses to stress and inflammation, so other downstream effects may include changes in gene expression, cell cycle, and apoptosis, depending on the cellular context.

G cluster_pathway p38α MAPK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38a p38α MAPK Inflammatory_Stimuli->p38a MK2 MK2 p38a->MK2 Phosphorylation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-1β) MK2->Cytokine_Production MW150 MW-150 MW150->p38a

Caption: Inhibition of the p38α MAPK signaling pathway by MW-150.

Data Summary Tables

Table 1: Key Potency and Efficacy Values for MW-150

ParameterValueTarget/EffectReference Cell Type
Kᵢ 101 nMp38α MAPKN/A (Biochemical Assay)
IC₅₀ 332 nMMK2 PhosphorylationActivated Glia
IC₅₀ 936 nMIL-1β ProductionActivated Glia

Data compiled from multiple sources.[1][3][4][5][6][7]

Table 2: Stock Solution Preparation Guide (for MW-150 Dihydrochloride Dihydrate, M.Wt: 490.43)

Target Stock ConcentrationMass for 1 mL DMSOMass for 5 mL DMSOMass for 10 mL DMSO
1 mM 0.49 mg2.45 mg4.90 mg
5 mM 2.45 mg12.26 mg24.52 mg
10 mM 4.90 mg24.52 mg49.04 mg
20 mM 9.81 mg49.04 mg98.09 mg

Troubleshooting Guide

Problem: I observe a precipitate in my cell culture medium after adding MW-150.

  • Possible Cause 1: Poor Aqueous Solubility. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into culture medium, the compound can crash out.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤0.1%. Never exceed 0.5% as higher concentrations can be toxic to cells. Prepare intermediate dilutions in culture medium or PBS if necessary, ensuring vigorous mixing during dilution.

  • Possible Cause 2: Interaction with Medium Components. Some components in complex culture media can interact with the compound, reducing its solubility.

    • Solution: Test the solubility of MW-150 in your basal medium without serum first. If precipitation still occurs, consider using a different basal medium or a solubilizing agent, though this may introduce confounding variables.

Problem: I am not observing the expected inhibitory effect on my target.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration may be higher for your specific cell line or experimental conditions.

    • Solution: Perform a thorough dose-response experiment to determine the IC₅₀ in your system. We recommend a wide range of concentrations (e.g., 10 nM to 50 µM) in a logarithmic series.

  • Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock from solid material. Confirm target engagement directly by measuring the phosphorylation of a known downstream substrate like MK2 via Western Blot.

  • Possible Cause 3: Cell-Specific Biology. Your cell line may have redundant signaling pathways or a low level of p38α MAPK expression, making it less sensitive to inhibition.

    • Solution: Confirm the expression of p38α MAPK in your cell line. Include positive and negative controls in your experiment, such as a known activator of the p38 pathway (e.g., LPS, anisomycin) and another p38 inhibitor.

Problem: I am observing significant cytotoxicity or a reduction in cell viability.

  • Possible Cause 1: High Compound Concentration. Like any pharmacological agent, MW-150 can be toxic at high concentrations.

    • Solution: It is critical to perform a cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo®, or trypan blue exclusion) in parallel with your functional assays. This will allow you to determine the maximum non-toxic concentration and establish a therapeutic window for your experiments.

  • Possible Cause 2: High DMSO Concentration. The solvent used for the stock solution can be toxic to cells at final concentrations above 0.5%.

    • Solution: Ensure your vehicle control (medium + DMSO) has the same final DMSO concentration as your highest MW-150 treatment group. If the vehicle control also shows toxicity, reduce the final DMSO concentration across all conditions.

start Problem Observed in Experiment q_precipitate Is there precipitate in the media? start->q_precipitate s_precipitate Reduce final DMSO concentration (<0.1%). Ensure vigorous mixing during dilution. q_precipitate->s_precipitate Yes q_no_effect Is there no inhibitory effect? q_precipitate->q_no_effect No end_node Re-run Experiment s_precipitate->end_node s_no_effect Perform dose-response (10nM - 50µM). Verify target engagement (e.g., p-MK2). Use fresh compound aliquots. q_no_effect->s_no_effect Yes q_toxicity Is there significant cell death? q_no_effect->q_toxicity No s_no_effect->end_node s_toxicity Perform viability assay (e.g., MTT) to find non-toxic range. Check vehicle control for DMSO toxicity. q_toxicity->s_toxicity Yes q_toxicity->end_node No s_toxicity->end_node

Caption: A logical troubleshooting workflow for common MW-150 issues.

Experimental Protocols

Protocol 1: Determining Optimal Working Concentration

This protocol outlines a general workflow for identifying the ideal concentration of MW-150 for your experiments, balancing efficacy with cell viability.

cluster_workflow Workflow for Optimizing MW-150 Concentration P1 1. Prepare 10 mM Stock Solution in DMSO P2 2. Determine Non-Toxic Range (Cytotoxicity Assay, e.g., MTT) Test 0.1 µM to 50 µM P1->P2 P3 3. Determine Efficacy Range (Functional Assay, e.g., IL-1β ELISA) Test non-toxic concentrations P2->P3 P4 4. Analyze Data & Select Optimal Concentration (Lowest dose with max effect) P3->P4 P5 5. Proceed with Main Experiments P4->P5

Caption: Experimental workflow for MW-150 concentration optimization.

Methodology:

  • Cell Seeding: Plate your cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. Prepare two identical sets of plates: one for the viability assay and one for the functional assay.

  • Compound Preparation: Prepare a serial dilution series of this compound in your cell culture medium. A common approach is a 1:3 or 1:10 dilution series starting from a high concentration (e.g., 50 µM) down to the low nanomolar range. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the experiment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of MW-150 or the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours). If your functional assay requires stimulation (e.g., with LPS to induce IL-1β), add the stimulus at the appropriate time point.

  • Assay Performance:

    • Viability Plate: Perform a cytotoxicity assay such as MTT or CellTiter-Glo® according to the manufacturer's instructions to measure cell viability.

    • Functional Plate: Perform your specific functional assay. For example, collect the supernatant to measure cytokine levels by ELISA, or lyse the cells to measure protein phosphorylation by Western blot.

  • Data Analysis: Plot the results of both assays against the log of the MW-150 concentration. Determine the maximum concentration that does not cause significant cell death. From the functional assay data, determine the IC₅₀. The optimal working concentration is typically at or slightly above the IC₅₀, provided it is well within the non-toxic range.

References

preventing MW-150 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MW-150 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on preventing its precipitation in media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. The following guide provides a systematic approach to diagnose and resolve this problem.

Question: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. How can I prevent this?

Answer: This is a classic solubility issue. When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer like cell culture media, the compound can crash out of solution. Here is a step-by-step troubleshooting workflow:

Experimental Protocol: Troubleshooting Precipitation
  • Initial Stock Solution Check:

    • Ensure your this compound is fully dissolved in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Use gentle vortexing or sonication if needed. The solution should be clear.

  • Optimize Final DMSO Concentration:

    • The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent toxicity. However, a slightly higher concentration may be necessary for solubility.

    • Action: Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line (e.g., test 0.1%, 0.5%, 1%).

  • Modify the Dilution Method:

    • Directly adding a small volume of highly concentrated stock to a large volume of media can cause localized high concentrations that lead to immediate precipitation.

    • Action 1 (Serial Dilution): Prepare an intermediate dilution of your DMSO stock in serum-free media or PBS. For example, dilute your 10 mM stock 1:10 in serum-free media to get a 1 mM intermediate solution. Then, add this intermediate solution to your final culture medium.

    • Action 2 (Vortex Dilution): While gently vortexing the tube of culture medium, add your MW-150 stock solution drop-by-drop. This rapid mixing can help prevent the formation of precipitates.

  • Leverage Serum/Protein:

    • Components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1]

    • Action: If your experiment allows, prepare your final working concentration of MW-150 in a medium containing FBS. Add the compound to the serum-containing medium first, allow it to equilibrate, and then add it to your cells.

  • Temperature Considerations:

    • Pre-warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

    • Action: Ensure your media is at the correct physiological temperature before adding the this compound stock solution.

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps to address precipitation issues.

G start Precipitation Observed in Culture Media check_stock Is stock solution (in 100% DMSO) completely clear? start->check_stock remake_stock Remake stock solution. Use sonication if necessary. check_stock->remake_stock No check_dmso Is final DMSO concentration < 0.5%? check_stock->check_dmso Yes remake_stock->check_stock test_dmso_toxicity Determine max tolerable DMSO % for your cell line. check_dmso->test_dmso_toxicity No change_dilution Modify Dilution Method check_dmso->change_dilution Yes test_dmso_toxicity->change_dilution serial_dilution Use Serial Dilution: Dilute stock in serum-free media before final dilution. change_dilution->serial_dilution vortex_dilution Use Vortex Dilution: Add stock drop-wise to media while vortexing. change_dilution->vortex_dilution use_serum Does media contain serum (FBS)? serial_dilution->use_serum vortex_dilution->use_serum add_serum Add compound to serum-containing media to aid solubility. use_serum->add_serum Yes solution_clear Problem Solved: No Precipitation use_serum->solution_clear No, but still no precipitate add_serum->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[2][3] It has a Ki of 101 nM for p38α MAPK.[2][3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6] By inhibiting p38α, MW-150 can attenuate inflammatory responses.[2][3]

p38α MAPK Signaling Pathway

The diagram below illustrates the canonical p38α MAPK signaling pathway that is inhibited by MW-150. External stressors or inflammatory cytokines activate a cascade of kinases (MAP3K -> MAP2K) that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, leading to a cellular response.

G cluster_input External Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effects stress Environmental Stress (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38α MAPK map2k->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, MSK1/2) p38->substrates transcription Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription mw150 MW-150 mw150->p38 Inhibition response Cellular Response (Inflammation, Apoptosis, Cytokine Production) substrates->response transcription->response

Caption: Simplified p38α MAPK signaling pathway inhibited by MW-150.

Q2: What are the recommended solvents and stock concentrations for this compound? A2: For in vitro studies, 100% DMSO is the recommended solvent for preparing primary stock solutions. Based on vendor data for a similar form (MW-150 dihydrochloride dihydrate), solubility in DMSO is high (e.g., >20 mg/mL or >40 mM).[7] We recommend preparing a stock solution in the range of 10-20 mM. For in vivo use, complex vehicles such as a mix of DMSO, PEG300, Tween-80, and saline may be required.[7]

Q3: Can I dissolve this compound directly in water, PBS, or culture media? A3: No. MW-150 is a hydrophobic molecule and is poorly soluble in aqueous solutions.[1] Attempting to dissolve it directly in water, PBS, or media will likely result in poor dissolution and inaccurate concentrations. A high-concentration stock must first be prepared in an organic solvent like DMSO.

Q4: How should I store my this compound stock solution? A4: Store the powder at -20°C for long-term stability.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Data Summary Tables

The following tables provide a summary of key quantitative data for MW-150 and recommended starting concentrations for experiments.

Table 1: Physicochemical Properties of MW-150

Property Value Source
Molecular Formula C₂₄H₂₃N₅ PubChem[8]
Molecular Weight 381.5 g/mol PubChem[8]
CAS Number 1628502-91-9 PubChem[8]
Target p38α MAPK TargetMol, GlpBio[2][3]

| Ki | 101 nM | TargetMol, GlpBio[2][3] |

Table 2: Recommended Starting Concentrations and Conditions

Application Solvent for Stock Recommended Stock Conc. Recommended Final Conc. Max Final DMSO %
In Vitro (Cell Culture) 100% DMSO 10 - 20 mM 100 nM - 10 µM < 0.5%

| In Vivo (Rodent) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | Variable (e.g., ~2 mg/mL) | 2.5 mg/kg | N/A |

References

long-term storage conditions for MW-150 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for MW-150 hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Some suppliers suggest that storage at 4°C is acceptable for shorter periods.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for optimal long-term stability, which can be for up to two years. For shorter periods, typically up to one year, storage at -20°C is also acceptable. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

Q3: Is this compound sensitive to light?

Q4: What is the recommended humidity level for storing solid this compound?

Specific data on the effect of humidity on this compound stability is not available. However, as a general practice for hydrochloride salts, which can be hygroscopic, it is advisable to store the solid compound in a tightly sealed container in a dry environment, such as a desiccator, to minimize moisture absorption.

Q5: What are the signs of this compound degradation?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation or solubility issues. If you observe any of these changes, or if you experience unexpected results in your experiments, it is advisable to use a fresh stock of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound due to improper storage.- Prepare a fresh stock solution from solid compound that has been stored correctly. - If the solid has been stored for an extended period or under suboptimal conditions, consider using a new batch of the compound. - Perform a quality control check if possible, such as HPLC, to assess the purity of the compound.
Repeated freeze-thaw cycles of the stock solution.- Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Discard any stock solution that has undergone numerous freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing Poor solubility or degradation of the compound.- Gently warm the solution and vortex to try and redissolve the precipitate. - If the precipitate does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. - Ensure the solvent is appropriate for the desired concentration.
Change in color of the solid compound or solution Degradation due to exposure to light, air (oxidation), or contaminants.- Discard the compound or solution as it is likely degraded. - Ensure proper storage conditions, protecting from light and air.

Storage Condition Summary

Form Temperature Duration Additional Recommendations
Solid -20°CLong-term (years)Store in a tightly sealed, light-resistant container in a desiccator.
4°CShort-term (weeks to months)Ensure the container is well-sealed to prevent moisture absorption.
Stock Solution -80°CUp to 2 yearsAliquot into single-use, light-resistant vials to avoid freeze-thaw cycles.
-20°CUp to 1 yearAliquot into single-use, light-resistant vials.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol is a general guideline. Please refer to the manufacturer's specific instructions for your product.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other appropriate solvent)

    • Sterile, amber or light-blocking microcentrifuge tubes

    • Calibrated pipette and sterile tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

    • Once dissolved, aliquot the stock solution into single-use amber or foil-wrapped tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage or -20°C for shorter-term storage.

Visualizations

Troubleshooting Logic for this compound Storage Issues

G Troubleshooting this compound Storage cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions start Inconsistent Experimental Results or Visual Degradation check_solid Check Solid Storage Conditions (Temp, Light, Humidity) start->check_solid check_solution Check Solution Storage Conditions (Temp, Freeze-Thaw Cycles) start->check_solution improper_solid_storage Improper Solid Storage check_solid->improper_solid_storage improper_solution_storage Improper Solution Storage check_solution->improper_solution_storage repeated_freeze_thaw Repeated Freeze-Thaw check_solution->repeated_freeze_thaw new_solid Use New Batch of Solid improper_solid_storage->new_solid fresh_solution Prepare Fresh Stock Solution improper_solution_storage->fresh_solution repeated_freeze_thaw->fresh_solution new_solid->fresh_solution aliquot Aliquot New Stock Solution fresh_solution->aliquot

A flowchart for troubleshooting common issues related to this compound storage.

Technical Support Center: MW-150 Hydrochloride Vehicle Preparation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of MW-150 hydrochloride vehicles for in vivo animal studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.

Issue Potential Cause Recommended Solution
Precipitation upon mixing Incomplete dissolution of this compound in DMSO before adding other components.Ensure this compound is fully dissolved in DMSO by vortexing and, if necessary, brief sonication in a water bath.
Rapid addition of saline to the organic phase.Add the saline dropwise while continuously vortexing the solution to ensure gradual mixing and prevent the compound from crashing out.
Low temperature of the solution or components.Gently warm the solution to room temperature or up to 37°C. Avoid excessive heat, which could degrade the compound.
Phase separation (oily droplets) Inadequate mixing of Tween-80.Ensure Tween-80 is thoroughly dispersed in the DMSO/PEG300 mixture before the addition of saline by vortexing vigorously.
High viscosity of the final solution Incorrect ratio of components, particularly an excess of PEG300.Double-check the volumetric measurements of all components to ensure the correct percentages are used.
Animal distress upon administration High concentration of DMSO.While the recommended formulation contains 10% DMSO, for sensitive animal models, consider reducing the DMSO concentration if the desired final concentration of this compound can still be achieved.
Irritation from the vehicle components.Administer the vehicle slowly and monitor the animal for any signs of distress. If irritation persists, consult with your institution's animal care and use committee for alternative vehicle options.
Inconsistent experimental results Instability of the prepared formulation.It is highly recommended to prepare the formulation fresh on the day of use. If storage is necessary, it should be for a minimal duration at 2-8°C, and the solution should be visually inspected for any precipitation before each use.
Inaccurate dosing due to precipitation.Before each administration, visually inspect the solution for any signs of precipitation. If any is observed, the solution should be gently warmed and sonicated to redissolve the compound. If it does not redissolve, a fresh preparation is required.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: A commonly used and effective vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another reported vehicle is 10% DMSO in 90% (20% SBE-β-CD in saline).

Q2: What is the maximum achievable concentration of this compound in the recommended vehicle?

A2: A concentration of at least 2.08 mg/mL can be achieved in the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.

Q3: What is the proper order of mixing the vehicle components?

A3: To avoid precipitation, it is crucial to follow a specific mixing order. First, dissolve the this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and ensure it is well dispersed. Finally, add the saline dropwise while continuously mixing.

Q4: Can the prepared this compound formulation be stored?

A4: For optimal results and to minimize the risk of precipitation or degradation, it is strongly recommended to prepare the formulation fresh before each experiment. If short-term storage is unavoidable, store at 2-8°C and protect from light. Always bring the solution to room temperature and visually inspect for precipitates before administration.

Q5: What should I do if I observe precipitation in my formulation?

A5: If precipitation is observed, you can try to redissolve it by gently warming the solution to 37°C and sonicating for a few minutes. If the precipitate does not dissolve, the formulation should be discarded, and a fresh batch should be prepared.

Q6: What are the recommended administration routes for this compound in this vehicle?

A6: this compound has been successfully administered to mice via oral (p.o.) and intraperitoneal (i.p.) routes.

Quantitative Data Summary

Parameter Vehicle 1 Vehicle 2
Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Achievable Concentration ≥ 2.08 mg/mL≥ 2.08 mg/mL
Appearance Clear SolutionClear Solution
Molecular Weight of MW-150 HCl 417.9 g/mol 417.9 g/mol

Experimental Protocol: Vehicle Preparation

This protocol details the step-by-step methodology for preparing a 1 mL working solution of this compound in the recommended vehicle.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl, sterile)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 2 mg/mL in the vehicle, you can prepare a 20 mg/mL stock solution in DMSO.

    • Weigh the required amount of this compound.

    • Add the corresponding volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Brief sonication may be used to aid dissolution.

  • Add PEG300. To a sterile tube, add 400 µL of PEG300.

  • Add the this compound/DMSO stock solution. Add 100 µL of the 20 mg/mL this compound stock solution to the PEG300. Vortex until the solution is homogeneous.

  • Add Tween-80. Add 50 µL of Tween-80 to the mixture. Vortex vigorously to ensure complete dispersion.

  • Add Saline. Slowly add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is critical to prevent precipitation.

  • Final Inspection. Once all components are added, vortex the final solution for another 30-60 seconds. The final solution should be clear and free of any visible precipitates.

Mandatory Visualizations

Vehicle_Preparation_Workflow cluster_0 Step 1: Stock Solution cluster_1 Step 2: Vehicle Formulation MW150 MW-150 HCl Powder Stock 20 mg/mL Stock Solution MW150->Stock DMSO DMSO DMSO->Stock PEG300 Add PEG300 Stock->PEG300 AddStock Add Stock Solution PEG300->AddStock Tween80 Add Tween-80 AddStock->Tween80 Saline Add Saline (dropwise) Tween80->Saline Final Final Formulation (2 mg/mL) Saline->Final

Caption: Workflow for the preparation of this compound vehicle.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Cascade cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38a p38α MAPK MAP2K->p38a MK2 MAPKAPK2 (MK2) p38a->MK2 IL1b IL-1β Production p38a->IL1b (via transcription factors) MW150 This compound MW150->p38a Inhibition

Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of MW-150.

Technical Support Center: Navigating the Challenges of p38 Inhibitor Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p38 inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and manage the off-target effects of p38 inhibitors in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with p38 inhibitors?

A1: The most frequently reported off-target effects of p38 inhibitors include hepatotoxicity (liver damage), cardiotoxicity (damage to the heart muscle), and central nervous system (CNS) toxicities.[1][2] Many early-generation p38 inhibitors also demonstrated a lack of selectivity, leading to the inhibition of other kinases and unintended biological consequences.[3][4]

Q2: Why do some p38 inhibitors cause liver toxicity?

A2: The precise mechanisms of p38 inhibitor-induced hepatotoxicity are complex and can be multifactorial. Some evidence suggests that the inhibition of p38α can disrupt normal hepatocyte function and survival pathways.[5][6] Additionally, off-target inhibition of other kinases in the liver can contribute to cellular stress and damage.[3] For instance, some studies suggest a link between p38 inhibition and the unfolded protein response in the endoplasmic reticulum, which, if prolonged, can lead to hepatocyte apoptosis.[3]

Q3: What is the molecular basis for cardiotoxicity associated with p38 inhibitors?

A3: p38 MAPK signaling plays a crucial role in the heart's response to stress. Inhibition of p38α has been shown to paradoxically promote hypertrophic cardiomyopathy by upregulating the calcineurin-NFAT signaling pathway. This suggests that the basal activity of p38α is necessary to suppress pro-hypertrophic pathways. Furthermore, p38α inhibition can affect the phosphorylation of key proteins involved in calcium handling and myofilament function, leading to contractile dysfunction.[7] Doxorubicin-induced cardiotoxicity has also been linked to the p38 MAPK/NF-κB pathway, where p38 activation contributes to inflammation and cytotoxicity in cardiac cells.[3]

Q4: What should I be aware of regarding CNS-related off-target effects?

A4: Several p38 inhibitors have been associated with CNS side effects, including dizziness and, in some preclinical studies, neuroinflammation.[3][8][9] The p38α isoform is implicated as a key player in CNS inflammation.[10] Therefore, when using p38 inhibitors in vivo, it is crucial to consider their brain penetrance and potential to modulate neuronal and glial cell functions.[1] Nasal administration of nanoformulations is being explored as a strategy to deliver p38 inhibitors to the brain while minimizing systemic exposure and side effects.[11]

Q5: What is tachyphylaxis, and why does it occur with some p38 inhibitors?

A5: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[12][13] In the context of p38 inhibitors, this can manifest as a transient initial improvement followed by a rapid rebound of the disease or inflammatory markers. This phenomenon may be due to feedback activation of other signaling pathways, such as the JNK and ERK MAPK pathways, which can compensate for the inhibition of p38 and drive pro-inflammatory responses.[5][14]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent experimental results.

Possible Cause: Your p38 inhibitor may have significant off-target effects, leading to the modulation of unintended signaling pathways.

Troubleshooting Steps:

  • Assess Inhibitor Selectivity:

    • Consult Kinase Selectivity Databases: Review publicly available data on the selectivity profile of your specific inhibitor.

    • Perform a Kinome Scan: If the selectivity is unknown or poorly characterized, consider performing a kinome-wide profiling experiment to identify off-target kinases. (See Experimental Protocols section for a general workflow).

  • Use Multiple Inhibitors:

  • Validate with a Genetic Approach:

    • If possible, use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the specific p38 isoform(s) of interest. This provides a complementary, non-pharmacological method to validate the on-target effect.

  • Consider Downstream Alternatives:

    • Investigate the effects of inhibiting downstream targets of p38, such as MAPK-activated protein kinase 2 (MK2). MK2 inhibitors may offer a more specific intervention with fewer side effects.[15][16][17]

Problem 2: Observing cellular toxicity (e.g., apoptosis, decreased viability) at concentrations expected to be specific for p38.

Possible Cause: The observed toxicity could be an on-target effect of p38 inhibition in your specific cell type or an off-target effect on a critical survival kinase.

Troubleshooting Steps:

  • Dose-Response Curve:

    • Perform a detailed dose-response curve to determine the IC50 for p38 inhibition and the concentration at which toxicity is observed. A significant separation between these two values suggests an off-target effect.

  • Rescue Experiments:

    • If a specific off-target kinase is suspected, attempt to rescue the toxic phenotype by overexpressing a drug-resistant mutant of that kinase.

  • Chemical Proteomics:

    • Utilize chemical proteomics approaches to identify all cellular proteins that bind to your inhibitor. This can reveal unexpected off-targets that may be responsible for the toxicity. (See Experimental Protocols section for a general workflow).

Problem 3: Lack of efficacy or a transient effect in in vivo models.

Possible Cause: This could be due to poor pharmacokinetic properties of the inhibitor, the development of tachyphylaxis, or the inhibitor not targeting the relevant p38 isoform.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Measure the concentration of the inhibitor in the target tissue over time to ensure adequate exposure.

    • Correlate inhibitor concentration with the inhibition of p38 phosphorylation in the target tissue.

  • Investigate Feedback Loops:

    • Analyze the activation state of other MAPK pathways (JNK, ERK) in response to p38 inhibition. An upregulation of these pathways may indicate a compensatory mechanism.[14]

  • Isoform Specificity:

    • Confirm which p38 isoforms (α, β, γ, δ) are expressed and activated in your disease model. Ensure your inhibitor is potent against the relevant isoform(s).[10][18]

Data Presentation

Table 1: Selectivity Profile of Common p38 MAPK Inhibitors

InhibitorTarget(s)IC50 (p38α)Notable Off-Targets (IC50)Reference
SB203580p38α/β50 nMRIPK2 (>p38α), GAK (~p38α), CK1 (~p38α)[19][20][21]
BIRB 796p38α/β~1 µMSeveral non-p38 kinases[3][20]
Neflamapimod (VX-745)p38αPotentOther p38 isoforms (less potent)[9]
Losmapimodp38α/βSimilar potency-[9]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Experimental Protocols

Key Experiment 1: In Vitro Kinase Assay for Off-Target Identification

Objective: To determine the inhibitory activity of a p38 inhibitor against a panel of purified kinases.

Methodology:

  • Reagents:

    • Purified recombinant kinases (target and potential off-targets)

    • Kinase-specific peptide substrate

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[22]

    • ATP (at or below the Km for each kinase)

    • p38 inhibitor (serial dilutions)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Procedure:

    • Prepare serial dilutions of the p38 inhibitor in the kinase assay buffer.

    • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (e.g., 5% DMSO).[22]

    • Add 2 µl of the diluted kinase to each well.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.[22]

    • Incubate at room temperature for 60 minutes.[22]

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[22]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[22]

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Key Experiment 2: Kinome Profiling Using Multiplexed Inhibitor Beads (MIBs)

Objective: To identify the kinases from a cell or tissue lysate that bind to a panel of broad-spectrum kinase inhibitors, and to assess how a specific p38 inhibitor competes for this binding.

Methodology:

  • Reagents:

    • Multiplexed Inhibitor Beads (MIBs) - commercially available or prepared in-house.

    • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na₃VO₄, protease and phosphatase inhibitor cocktails).[16]

    • p38 inhibitor of interest.

    • Wash and elution buffers.

    • Reagents for tryptic digestion, and mass spectrometry.

  • Procedure:

    • Prepare cell or tissue lysates in the lysis buffer.[16]

    • Incubate the lysate with varying concentrations of the p38 inhibitor or vehicle control.

    • Add the MIBs to the lysates and incubate to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the bound kinases using appropriate proteomics software. The degree of competition by the p38 inhibitor for binding to each kinase indicates its potential as an off-target.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Cellular Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk substrates Downstream Substrates p38_mapk->substrates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) substrates->transcription_factors protein_kinases Protein Kinases (e.g., MAPKAPK2/MK2) substrates->protein_kinases cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) transcription_factors->cellular_responses protein_kinases->cellular_responses

Caption: The p38 MAPK signaling cascade.[15][17][23][24]

Kinome_Profiling_Workflow cell_lysate Cell/Tissue Lysate inhibitor_incubation Incubate with p38 Inhibitor (or vehicle) cell_lysate->inhibitor_incubation mib_binding Add Multiplexed Inhibitor Beads (MIBs) inhibitor_incubation->mib_binding wash Wash to Remove Non-specific Binders mib_binding->wash elution Elute Bound Kinases wash->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Identify and Quantify Kinases lc_ms->data_analysis

Caption: Experimental workflow for kinome profiling with MIBs.[16][25][26][27][28]

Troubleshooting_Logic unexpected_results Unexpected/Inconsistent Results off_target_hypothesis Hypothesis: Off-target effects unexpected_results->off_target_hypothesis validate_selectivity Validate Inhibitor Selectivity off_target_hypothesis->validate_selectivity use_multiple_inhibitors Use Multiple Inhibitors off_target_hypothesis->use_multiple_inhibitors genetic_validation Genetic Validation (siRNA/CRISPR) off_target_hypothesis->genetic_validation consistent_results Results Consistent? validate_selectivity->consistent_results use_multiple_inhibitors->consistent_results genetic_validation->consistent_results on_target_effect Likely On-Target Effect consistent_results->on_target_effect Yes off_target_implication Off-Target Effect Likely consistent_results->off_target_implication No

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Comparative Guide to the Kinase Cross-Reactivity of MW-150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of MW-150

MW-150 (also known as MW01-18-150SRM) is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor. Its primary target is the p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.

Quantitative Inhibition Data

MW-150 has been characterized as a potent inhibitor of p38α MAPK. The table below summarizes the key quantitative data available for MW-150's inhibitory activity.

Target/ProcessMeasurementValueNotes
p38α MAPK Kᵢ101 nMRepresents the binding affinity of MW-150 to its primary target.[1][2]
MK2 Phosphorylation IC₅₀332 nMMeasures the functional inhibition of p38α MAPK's ability to phosphorylate its downstream substrate, MK2, in activated glial cells.[1][2]
IL-1β Production IC₅₀936 nMMeasures the downstream biological effect of p38α MAPK inhibition, specifically the reduction of the pro-inflammatory cytokine IL-1β in activated glial cells.[1][2]
Cross-Reactivity Profile with Other Kinases

A broad, publicly available cross-reactivity panel screening MW-150 against a wide range of kinases has not been identified in the reviewed literature. The existing data emphasizes its selectivity for p38α MAPK. To facilitate direct comparison, researchers are encouraged to perform comprehensive kinase profiling. The following table serves as a template to be populated with experimental data from such a screen (e.g., KINOMEscan™ or similar services).

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Fold Selectivity vs. p38α MAPK (IC₅₀)
p38α (MAPK14) (Reference)332 1x
p38β (MAPK11)Data NeededData NeededCalculate
JNK1Data NeededData NeededCalculate
ERK2Data NeededData NeededCalculate
CDK2Data NeededData NeededCalculate
SRCData NeededData NeededCalculate
LCKData NeededData NeededCalculate
... (other kinases).........

Signaling Pathway and Experimental Workflow

To understand the context of MW-150's activity and how its selectivity is determined, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors Stress Environmental Stress (UV, Osmotic Shock) ASK1 ASK1 Stress->ASK1 TAK1 TAK1 Stress->TAK1 MEKKs MEKKs Stress->MEKKs Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->ASK1 Cytokines->TAK1 Cytokines->MEKKs MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 TAK1->MKK3_6 MEKKs->MKK3_6 p38a p38α MAPK MKK3_6->p38a MK2 MK2/3 p38a->MK2 ATF2 ATF2 p38a->ATF2 CREB CREB p38a->CREB MW150 MW-150 MW150->p38a CellularResponse Inflammation Apoptosis Cell Cycle Arrest MK2->CellularResponse ATF2->CellularResponse CREB->CellularResponse

Caption: The p38α MAPK signaling cascade.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis CompoundPrep Prepare MW-150 Serial Dilutions AddCompound Add MW-150 or DMSO (Control) to Wells CompoundPrep->AddCompound KinasePanel Select Kinase Panel (e.g., 400+ kinases) ReactionMix Add Kinase, Substrate, and ATP (e.g., ³³P-ATP) KinasePanel->ReactionMix AssayPlate Prepare Assay Plates (e.g., 384-well) AssayPlate->ReactionMix ReactionMix->AddCompound Incubate Incubate at RT (e.g., 60 minutes) AddCompound->Incubate StopReaction Stop Reaction & Capture Substrate Incubate->StopReaction MeasureSignal Measure Signal (e.g., Radioactivity) StopReaction->MeasureSignal CalcInhibition Calculate Percent Inhibition vs. Control MeasureSignal->CalcInhibition DetIC50 Determine IC₅₀ Values for Hits CalcInhibition->DetIC50 GenProfile Generate Selectivity Profile (e.g., Kinome Map) DetIC50->GenProfile

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

The following provides a detailed methodology for assessing the cross-reactivity of a kinase inhibitor like MW-150. This protocol is based on a radiometric filter binding assay, a common and robust method for kinase profiling.

Protocol: Radiometric Kinase Selectivity Profiling (³³P-ATP Filter Binding Assay)

Objective: To determine the inhibitory activity of MW-150 against a broad panel of protein kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase-specific substrate.

Materials:

  • Kinase Panel: Purified, active recombinant human kinases.

  • Substrates: Kinase-specific peptide or protein substrates.

  • Inhibitor: MW-150, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: Kinase-specific buffer, typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA.

  • ATP: [γ-³³P]ATP and non-labeled ATP.

  • Plates: 384-well polypropylene microplates.

  • Filter Plates: 384-well phosphocellulose or glass fiber filter plates.

  • Stop Solution: Phosphoric acid (e.g., 0.75%).

  • Scintillation Fluid: For detection.

  • Detection Instrument: Microplate scintillation counter.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of MW-150 in 100% DMSO. For a 10-point dose-response curve, dilutions might range from 10 mM to 0.5 nM.

    • For single-concentration screening, prepare a working solution that will yield the desired final concentration (e.g., 1 µM) in the assay.

  • Assay Reaction Setup:

    • Prepare a master mix for each kinase containing the assay buffer, the specific substrate, and any required co-factors.

    • Add 5 µL of the master mix to each well of the 384-well assay plate.

    • Add 50 nL of the serially diluted MW-150 or DMSO (vehicle control) to the appropriate wells.

    • Prepare an ATP solution by mixing [γ-³³P]ATP with non-labeled ATP in assay buffer to achieve the desired final concentration (often at or near the Kₘ for each specific kinase).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is typically 10 µL.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 10 µL of stop solution (e.g., phosphoric acid).

    • Transfer the entire reaction volume from the assay plate to the corresponding wells of a pre-wetted filter plate.

    • Incubate for 30 minutes to allow the phosphorylated substrate to bind to the filter membrane.

    • Wash the filter plate multiple times (e.g., 4x with phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection and Data Analysis:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The signal (counts per minute, CPM) is directly proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each concentration of MW-150 relative to the DMSO control wells.

    • For dose-response experiments, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

References

Preclinical Efficacy of MW-150 Hydrochloride in an Alzheimer's Disease Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of MW-150 hydrochloride versus a vehicle placebo in a mouse model exhibiting mixed amyloid and vascular pathologies relevant to Alzheimer's disease. All data presented is derived from preclinical studies, as clinical trial data for MW-150 is not yet publicly available.

MW-150 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1] The dysregulation of the p38α MAPK signaling pathway is implicated in the neuroinflammatory processes and synaptic dysfunction characteristic of Alzheimer's disease. By targeting this kinase, MW-150 aims to mitigate these pathological effects.

Quantitative Data Summary

The following tables summarize the key findings from a preclinical study evaluating the efficacy of MW-150 in a 5xFAD mouse model of Alzheimer's disease with induced hyperhomocysteinemia to mimic mixed pathologies.

Behavioral Analysis: Morris Water MazeWT + VehicleMD + VehicleMD + 0.5 mg/kg MW-150
Latency to Platform (Day 4) ~25 sec~45 sec~25 sec
Significance vs. MD + Vehicle p < 0.05-p < 0.05

Table 1: MW-150 Mitigates Cognitive Deficits. This table depicts the average latency for mice to find the hidden platform in the Morris Water Maze on the fourth day of testing. The Mixed Pathology Disease Model (MD) mice treated with vehicle took significantly longer to find the platform compared to wild-type (WT) mice, indicating cognitive impairment. Treatment with MW-150 (0.5 mg/kg) restored the performance of the MD mice to a level comparable to the WT group.[1]

Synaptic Protein Levels (Hippocampus)WT + VehicleMD + VehicleMD + 0.5 mg/kg MW-150
Synaptophysin (% of WT) 100%~75%~95%
PSD95 (% of WT) 100%~70%~90%
Significance vs. MD + Vehicle p < 0.01-p < 0.05

Table 2: MW-150 Attenuates Synaptic Loss. This table shows the relative levels of the presynaptic protein synaptophysin and the postsynaptic protein PSD95 in the hippocampus. The MD + Vehicle group exhibited a significant reduction in both synaptic proteins compared to the WT group. MW-150 treatment significantly attenuated this loss, suggesting a neuroprotective effect on synaptic integrity.[1]

Tau Pathology (Hippocampus)WT + VehicleMD + VehicleMD + 0.5 mg/kg MW-150
Phosphorylated Tau (Thr231) (% of WT) 100%~200%~125%
Significance vs. MD + Vehicle p < 0.001-p < 0.01

Table 3: MW-150 Reduces Tau Hyperphosphorylation. This table illustrates the levels of tau protein phosphorylated at the Thr231 site, a pathological hallmark of Alzheimer's disease. The MD + Vehicle group showed a marked increase in phosphorylated tau compared to the WT group. MW-150 treatment significantly reduced this hyperphosphorylation.[1]

Experimental Protocols

Animal Model and Drug Administration

A transgenic mouse model of Alzheimer's disease (5xFAD) was used. To induce mixed amyloid and vascular pathologies, these mice were fed a B-vitamin deficient diet to induce hyperhomocysteinemia (HHcy). This compound or a vehicle solution was administered to the mice for the duration of the HHcy diet.[1]

Morris Water Maze

The Morris Water Maze, a standard test for spatial learning and memory in rodents, was employed. The protocol involved training the mice over several days to find a hidden platform in a circular pool of water. The latency to find the platform was recorded as a measure of cognitive function.[1]

Immunohistochemistry for Synaptic Proteins

To quantify synaptic density, brain tissue from the hippocampus was sectioned and stained with antibodies specific for the presynaptic protein synaptophysin and the postsynaptic protein PSD95. The levels of these proteins were then quantified using imaging analysis.[1]

Western Blot for Phosphorylated Tau

Hippocampal tissue lysates were analyzed by Western blot to measure the levels of tau protein phosphorylated at the threonine 231 (Thr231) residue. This specific phosphorylation site is associated with tau pathology in Alzheimer's disease.[1]

Signaling Pathway and Experimental Workflow

MW150_Mechanism_of_Action Stressors Disease Stressors (e.g., Aβ, Vascular Damage) p38a_MAPK p38α MAPK Stressors->p38a_MAPK Downstream Downstream Effectors (e.g., MK2) p38a_MAPK->Downstream Neuroinflammation Neuroinflammation (↑ Pro-inflammatory Cytokines) Downstream->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction (↓ Synaptic Proteins, ↑ p-Tau) Downstream->Synaptic_Dysfunction MW150 MW-150 MW150->p38a_MAPK

Caption: Proposed signaling pathway of MW-150 action.

Preclinical_Experimental_Workflow Animal_Model 5xFAD Mouse Model + Hyperhomocysteinemia Diet Treatment Treatment Groups: 1. WT + Vehicle 2. MD + Vehicle 3. MD + MW-150 Animal_Model->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Tissue_Collection Tissue Collection (Hippocampus) Behavioral->Tissue_Collection Biochemical Biochemical Analysis: - Synaptic Proteins (IHC) - Phospho-Tau (Western Blot) Tissue_Collection->Biochemical Data_Analysis Data Analysis and Comparison Biochemical->Data_Analysis

Caption: Preclinical experimental workflow for MW-150 efficacy testing.

References

A Head-to-Head Comparison of CNS Penetrant p38 Inhibitors: Neflamapimod (VX-745) and MW150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical profiles of two leading CNS-penetrant p38 mitogen-activated protein kinase (MAPK) inhibitors, Neflamapimod (VX-745) and MW150.

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and has emerged as a promising therapeutic target for a range of neuroinflammatory and neurodegenerative diseases. The development of brain-penetrant p38 inhibitors is a key objective in treating these central nervous system (CNS) disorders. This guide provides a detailed head-to-head comparison of two prominent clinical-stage p38α inhibitors, Neflamapimod (formerly VX-745) and MW150, summarizing their in vitro potency, selectivity, pharmacokinetic properties, and preclinical efficacy.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Neflamapimod and MW150 against p38 MAPK isoforms. Both compounds exhibit high potency for p38α, the primary isoform implicated in neuroinflammation.

InhibitorTargetIC50 / KiSelectivity Profile
Neflamapimod (VX-745) p38αIC50: 10 nM[1]~22-fold selective over p38β (IC50: 220 nM)[1]; At 1µM, inhibited only p38α and p38β out of 200 kinases[2].
MW150 p38αKi: 101 nMHighly selective for p38αMAPK; does not inhibit CYP enzymes[3].
Pharmacokinetic Properties

Effective CNS drug action requires sufficient penetration of the blood-brain barrier (BBB). The table below outlines key pharmacokinetic parameters for Neflamapimod and MW150, demonstrating their ability to enter the brain.

InhibitorParameterValueSpeciesReference
Neflamapimod (VX-745) CSF to Unbound Plasma Ratio~1.2Human[3]
MW150 Brain-to-Plasma Ratio~6Mouse

Note: Direct head-to-head pharmacokinetic studies are limited. The provided data is from separate studies and should be interpreted with this in mind.

Preclinical Efficacy in Alzheimer's Disease Models

Both Neflamapimod and MW150 have demonstrated efficacy in preclinical models of Alzheimer's disease, attenuating cognitive deficits and neuroinflammation.

InhibitorAnimal ModelKey FindingsReference
Neflamapimod (VX-745) Aged RatsImproved performance in the Morris Water Maze; Reduced hippocampal IL-1β levels.[2]
MW150 5xFAD Mouse ModelReduced behavioral impairment in the Morris Water Maze; Attenuated synaptic loss and tau phosphorylation.[4]

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

The diagram below illustrates the p38 MAPK signaling cascade, a key pathway in the cellular response to stress and inflammatory stimuli. Activation of this pathway in microglia, the resident immune cells of the brain, leads to the production of pro-inflammatory cytokines, contributing to neuroinflammation. CNS-penetrant p38 inhibitors aim to block this pathway within the brain to reduce neuroinflammation and its detrimental effects on neuronal function.

p38_signaling_pathway stress Stress Stimuli (e.g., Aβ, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines Activation inhibitor CNS Penetrant p38 Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAPK Signaling Cascade and Point of Inhibition.

Experimental Workflow for Evaluating CNS Penetrant p38 Inhibitors

The development and evaluation of CNS-penetrant p38 inhibitors follow a structured workflow, from initial in vitro screening to in vivo validation of efficacy in disease models. This process ensures the selection of potent, selective, and brain-penetrant candidates for clinical development.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation kinase_assay p38 Kinase Assay (Potency & Selectivity) cell_assay Cell-Based Assay (Cytokine Release) kinase_assay->cell_assay pk_study Pharmacokinetic Study (Brain Penetration) cell_assay->pk_study efficacy_study Efficacy Study (AD Mouse Model) pk_study->efficacy_study

Caption: Drug Discovery Workflow for CNS p38 Inhibitors.

Experimental Protocols

In Vitro p38α Kinase Assay

Objective: To determine the in vitro potency (IC50) of inhibitors against p38α kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains recombinant human p38α enzyme, a specific substrate (e.g., ATF2), and ATP in a kinase assay buffer[5][6].

  • Inhibitor Addition: Test compounds are serially diluted and added to the reaction wells.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes)[5][6].

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate[6].

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity[5].

    • ELISA or Western Blot: Using a phospho-specific antibody to detect the phosphorylated substrate[6].

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Cytokine Release Assay

Objective: To assess the functional activity of p38 inhibitors in a cellular context by measuring their ability to suppress pro-inflammatory cytokine production.

Methodology:

  • Cell Culture: Microglial cells (e.g., primary microglia or BV2 cell line) are cultured in appropriate media[7].

  • Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the p38 inhibitor for a defined period (e.g., 1 hour).

  • Stimulation: Neuroinflammation is induced by adding a pro-inflammatory stimulus, typically lipopolysaccharide (LPS), to the cell culture[7].

  • Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and release[7].

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA)[8].

  • Data Analysis: The inhibitory effect of the compound on cytokine release is determined, and an IC50 value is calculated.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and brain penetration of p38 inhibitors.

Methodology:

  • Animal Model: The study is typically conducted in mice or rats.

  • Drug Administration: The test compound is administered via a relevant route, such as oral gavage (PO) or intravenous (IV) injection.

  • Sample Collection: At various time points post-administration, blood and brain tissue samples are collected from different groups of animals.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentration of the drug in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated for both plasma and brain. The brain-to-plasma concentration ratio is determined to assess blood-brain barrier penetration.

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of CNS-penetrant p38 inhibitors in a relevant animal model of Alzheimer's disease.

Methodology:

  • Animal Model: A transgenic mouse model of Alzheimer's disease that develops key pathological features of the disease, such as amyloid plaques and cognitive deficits (e.g., 5xFAD or APP/PS1 mice), is used.

  • Treatment: The p38 inhibitor or vehicle is administered to the mice for a specified duration, often chronically over several weeks or months.

  • Behavioral Testing: Cognitive function is assessed using standardized behavioral tests that are sensitive to hippocampal-dependent learning and memory, such as:

    • Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal cues. Key parameters measured include escape latency (time to find the platform) and path length[9][10][11].

    • Radial Arm Water Maze (RAWM): This maze combines elements of the Morris water maze and the radial arm maze to assess both working and reference memory. The number of errors (entries into incorrect arms) is a primary measure of performance[12][13].

  • Post-mortem Analysis: Following behavioral testing, brain tissue is collected for pathological and biochemical analysis. This may include measuring levels of pro-inflammatory cytokines, synaptic markers, and amyloid-beta pathology.

  • Data Analysis: Behavioral performance and pathological readouts are compared between the inhibitor-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.

References

Assessing the Therapeutic Window of MW-150 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the p38α mitogen-activated protein kinase (MAPK) inhibitor, MW-150 hydrochloride. The therapeutic potential of MW-150 is evaluated in the context of other notable p38 MAPK inhibitors that have entered clinical development, with a focus on available efficacy and safety data to delineate its therapeutic window.

This compound is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α MAPK, a key enzyme in the inflammatory cascade.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[4][5] MW-150 has shown promise in preclinical models of Alzheimer's disease and is currently undergoing clinical evaluation.[6][7] This guide compares MW-150 to other p38 MAPK inhibitors—neflamapimod, losmapimod, and skepinone-L—to provide a broader perspective on its therapeutic utility.

Comparative Efficacy and Safety Profile

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. While comprehensive toxicology data for this compound, such as an LD50 or Maximum Tolerated Dose (MTD), are not publicly available, its progression to Phase 2 clinical trials suggests an acceptable safety profile at therapeutically relevant doses.

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of p38 MAPK Inhibitors

CompoundTargetK iIC 50Cell-Based Assay IC 50
This compound p38α MAPK101 nM[1][2][3]-MK2 phosphorylation: 332 nM[1][2][3]
IL-1β production: 936 nM[1][2][3]
Neflamapimodp38α MAPK---
Losmapimodp38α/β MAPK---
Skepinone-Lp38α MAPK-5 nM[8]-

Table 2: Preclinical and Clinical Data Summary

CompoundIndication(s)Effective Dose (Preclinical/Clinical)Key Efficacy FindingsSafety and Tolerability Profile
This compound Alzheimer's Disease2.5 mg/kg (oral, daily) in mice[6][9]Improved cognitive performance in mouse models of Alzheimer's disease.[6][9]Phase 1 trial in healthy volunteers showed it was safe and well-tolerated.[5] Currently in Phase 2 trials.[5]
NeflamapimodAlzheimer's Disease, Dementia with Lewy Bodies40 mg twice daily (clinical)[10]Lowered cerebrospinal fluid (CSF) biomarkers of synaptic dysfunction in mild Alzheimer's disease.[10] Showed significant improvement on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) in patients with Dementia with Lewy Bodies.[11]Generally well-tolerated. Incidence of discontinuation for adverse events was 3%.[10]
LosmapimodFacioscapulohumeral Muscular Dystrophy (FSHD), Cardiovascular Disease15 mg twice daily (clinical)Slowed disease progression in FSHD. Failed to reduce future cardiovascular events.[7]Generally safe and well-tolerated in FSHD trials with mild and self-limited adverse events.
Skepinone-LInflammatory PainNot specified in humansExhibited significant therapeutic effects in a mouse model of arthritis.Preclinical efficacy demonstrated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Inflammatory Cytokines (e.g., IL-1β, TNF-α) Inflammatory Cytokines (e.g., IL-1β, TNF-α) Inflammatory Cytokines (e.g., IL-1β, TNF-α)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors (e.g., ATF2, CREB) IL-1β Production IL-1β Production MK2->IL-1β Production Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., ATF2, CREB)->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->IL-1β Production MW-150 MW-150 MW-150->p38 MAPK Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment p38 MAPK Activity Assay p38 MAPK Activity Assay Compound Treatment->p38 MAPK Activity Assay IL-1β ELISA IL-1β ELISA Compound Treatment->IL-1β ELISA Efficacy Data Efficacy Data p38 MAPK Activity Assay->Efficacy Data IL-1β ELISA->Efficacy Data Cell Culture_Tox Cell Culture Compound Treatment_Tox Compound Treatment Cell Culture_Tox->Compound Treatment_Tox MTT Assay MTT Assay Compound Treatment_Tox->MTT Assay Toxicity Data Toxicity Data MTT Assay->Toxicity Data Therapeutic Window Therapeutic Window Efficacy Data->Therapeutic Window Toxicity Data->Therapeutic Window

References

A Comparative Review of MW-150 Hydrochloride and Other Leading Neuroinflammation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as acute injuries like stroke and traumatic brain injury. This has led to significant interest in developing therapeutic agents that can modulate this response. This guide provides a comparative overview of MW-150 hydrochloride, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, against other prominent neuroinflammation inhibitors, Minocycline and Ibudilast, with a focus on their mechanisms of action, supporting experimental data, and relevant clinical trial statuses.

This compound (MW01-18-150SRM)

MW-150 is a novel, selective, orally active, and CNS-penetrant small molecule inhibitor of p38α MAPK, a key enzyme in the inflammatory signaling cascade.[1][2][3][4] Its development was centered on the therapeutic strategy of targeting the neuroinflammation-synaptic dysfunction axis, a common pathological feature across multiple neurodegenerative disorders.[5]

Mechanism of Action

MW-150 exerts its anti-inflammatory effects by selectively binding to and inhibiting the p38α MAPK. This inhibition prevents the downstream phosphorylation of MAPK-activated protein kinase 2 (MK2) and subsequently blocks the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), from activated microglia and astrocytes.[2][3][6][7] By attenuating this glial-mediated cytokine overproduction, MW-150 helps to reduce neuroinflammation and its detrimental effects on synaptic function and neuronal health.[8]

MW150_Pathway Stress Pathological Stimuli (e.g., Aβ, LPS) p38a_MAPK p38α MAPK Stress->p38a_MAPK Activates MK2 MK2 p38a_MAPK->MK2 Phosphorylates MW150 MW-150 MW150->p38a_MAPK Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) MK2->Cytokines Upregulates Production Neuroinflammation Neuroinflammation & Synaptic Dysfunction Cytokines->Neuroinflammation

MW-150 inhibits the p38α MAPK signaling pathway.

Minocycline

Minocycline is a second-generation, semi-synthetic tetracycline antibiotic that has been repurposed for its potent anti-inflammatory and neuroprotective properties, which are independent of its antimicrobial activity.[9][10][11] It readily crosses the blood-brain barrier, making it a viable candidate for treating CNS disorders.

Mechanism of Action

Minocycline's primary neuroprotective mechanism involves the direct inhibition of microglial activation.[6][11][12] By suppressing the activation of these resident immune cells of the CNS, minocycline reduces the production and release of a cascade of pro-inflammatory mediators, including IL-1β, IL-6, and TNF-α.[9][10] It has also been shown to inhibit matrix metalloproteinases (MMPs) and apoptosis, further contributing to its neuroprotective effects.

Minocycline_Pathway Stimuli CNS Injury or Pathogen Microglia Microglial Activation Stimuli->Microglia Triggers Cytokines Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α) Microglia->Cytokines Releases Minocycline Minocycline Minocycline->Microglia Inhibits Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation

Minocycline inhibits microglial activation.

Ibudilast (MN-166)

Ibudilast is an orally bioavailable small molecule that has been used in Japan for asthma and post-stroke complications.[13][14] It is being investigated for various neurodegenerative diseases due to its multimodal anti-inflammatory and neuroprotective activities.

Mechanism of Action

Ibudilast has a broad mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, with notable effects on PDE-3, -4, -10, and -11, which leads to increased levels of cyclic AMP and subsequent downstream anti-inflammatory effects.[15] Additionally, it functions as an antagonist of Toll-like receptor 4 (TLR4) and an inhibitor of macrophage migration inhibitory factor (MIF), both of which are key players in the inflammatory cascade.[15] This multi-target approach allows Ibudilast to suppress pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) while potentially upregulating the anti-inflammatory cytokine IL-10.[13]

Ibudilast_Pathway cluster_0 Inflammatory Triggers PDE Phosphodiesterases (PDE-4, -10, etc.) Cytokines Pro-inflammatory Cytokine Production PDE->Cytokines TLR4 TLR4 Signaling TLR4->Cytokines MIF MIF MIF->Cytokines Ibudilast Ibudilast Ibudilast->PDE Ibudilast->TLR4 Ibudilast->MIF Inhibits Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Ibudilast has a multi-target mechanism of action.

Quantitative Data Comparison

The following tables summarize key quantitative data for each inhibitor, providing a basis for performance comparison.

Table 1: In Vitro Potency and Selectivity

InhibitorTarget(s)KiIC50Cell-Based Assay
MW-150 p38α MAPK101 nM[1][2][3][11]332 nM (pMK2)[3][11]Inhibition of IL-1β production in activated glia
936 nM (IL-1β)[3][11]
Minocycline Microglial ActivationN/AVaries by assayInhibition of LTA-induced TNF-α and IL-6 production in BV2/N9 microglia (effective at ≥100 µmol/L)[16]
Ibudilast PDE-4A, -4B, -4C, -4DN/A0.05 µM (PDE4A)[17]Inhibition of MIF tautomerase activity
MIF, TLR40.06 µM (PDE4B)[17](IC50 = 9.5 µM)[18]
0.24 µM (PDE4C)[17]
0.17 µM (PDE4D)[17]

Table 2: Preclinical and Clinical Efficacy Highlights

InhibitorDisease Model / PopulationDosageKey Outcome(s)Clinical Phase
MW-150 APP/PS1 Transgenic Mice (AD)2.5 mg/kg, oral, dailyImproved performance in RAWM and contextual fear conditioning tests.[3][11]Phase 2a (Planned/Ongoing for AD - NCT05194163)[19]
5xFAD Mice with HHcy (Mixed Dementia)0.5 mg/kg, IP, 3x/weekReduced behavioral impairment in Morris Water Maze; attenuated synaptic loss.[1][20][21]
Minocycline Traumatic Brain Injury (Human)100 mg, oral, twice daily-23.3% change in [11C]PBR28 binding (microglial activation marker).[13]Phase 2 (Completed for Stroke)
Cerebral Microvascular Amyloid (Tg-SwDI Mice)50 mg/kg, IP, every other daySignificant reduction in activated microglial cells.[13]
Ibudilast Secondary-Progressive MS (Human)100 mg/day48% reduction in the rate of whole brain atrophy progression vs. placebo.[22]Phase 3 (Planned for MS), Phase 2b/3 (Ongoing for ALS)
Amyotrophic Lateral Sclerosis (Human)60 mg/daySafe and well-tolerated in Phase 2.[23]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols cited in this guide.

MW-150 p38α MAPK Inhibition and Cytokine Release Assay
  • Objective: To determine the in vitro potency of MW-150 in inhibiting p38α MAPK activity and subsequent pro-inflammatory cytokine release.

  • Cell Model: Primary mixed glial cultures or BV2 microglial cell line.

  • Protocol:

    • Cell Culture: Glial cells are cultured in appropriate media and plated in multi-well plates.

    • Activation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to activate the p38 MAPK pathway.

    • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before LPS stimulation.

    • Endpoint Analysis (pMK2): After stimulation, cell lysates are collected. The levels of phosphorylated MK2 (pMK2), a direct downstream substrate of p38α MAPK, are quantified using Western blot or ELISA. The IC50 is calculated based on the concentration-dependent inhibition of pMK2.[3]

    • Endpoint Analysis (IL-1β): The cell culture supernatant is collected after a longer incubation period (e.g., 24 hours). The concentration of secreted IL-1β is measured using a specific ELISA kit.[24] The IC50 is determined from the dose-response curve of IL-1β inhibition.

Minocycline Microglial Activation Assay
  • Objective: To quantify the effect of minocycline on microglial activation in vitro and in vivo.

  • In Vitro Model: Murine microglial cell lines (BV2, N9) stimulated with Lipoteichoic acid (LTA) from S. aureus.[16]

  • Protocol (In Vitro):

    • Cells are pre-treated with various concentrations of minocycline (e.g., 50-200 µmol/L) for 30 minutes.[16]

    • Cells are then stimulated with LTA (e.g., 5 µg/mL) for 24 hours.[16]

    • The supernatant is collected to measure the levels of secreted cytokines (TNF-α, IL-6) via ELISA.[16]

    • Cell lysates are analyzed by Western blot to assess the activation of inflammatory signaling pathways (e.g., TLR2, STAT3).[16]

  • In Vivo Model: Animal models of neuroinflammation (e.g., kainic acid-induced seizures, subarachnoid hemorrhage).[4][15]

  • Protocol (In Vivo):

    • Animals receive intraperitoneal (i.p.) injections of minocycline (e.g., 45-50 mg/kg) or vehicle following the induced injury.[4][13]

    • After a set period, animals are euthanized, and brains are perfused and sectioned.

    • Immunohistochemistry is performed on brain sections using antibodies against microglial markers (e.g., Iba1) to quantify the number and morphology of activated microglia.[4][15]

Ibudilast TLR4 Signaling and PDE Inhibition Assays
  • Objective: To assess the inhibitory activity of Ibudilast on TLR4 signaling and phosphodiesterase activity.

  • TLR4 Signaling Assay:

    • Cell Model: Macrophage cell lines (e.g., RAW264.7) or HEK293 cells transfected to express TLR4, MD2, and CD14.[25][26]

    • Protocol: Cells are pre-treated with various concentrations of Ibudilast. They are then stimulated with the TLR4 agonist LPS.

    • Endpoint Analysis: The activation of the TLR4 pathway is measured by quantifying downstream effects, such as nitric oxide (NO) production (using the Griess reagent), NF-κB nuclear translocation (via immunofluorescence or reporter assays), or pro-inflammatory cytokine secretion (via ELISA).[25][26]

  • Phosphodiesterase (PDE) Inhibition Assay:

    • Method: Commercially available PDE activity assay kits are typically used. These assays measure the conversion of cyclic nucleotides (cAMP or cGMP) to their monophosphate forms by specific recombinant PDE isoforms (e.g., PDE4A, PDE4B).

    • Protocol: The assay is run in the presence of varying concentrations of Ibudilast.

    • Endpoint Analysis: The inhibitory effect of Ibudilast is determined by measuring the reduction in PDE activity, often through a colorimetric or fluorescent readout. The IC50 value is then calculated for each PDE isoform.

In Vivo Efficacy in APP/PS1 Mouse Model of Alzheimer's Disease
  • Objective: To evaluate the therapeutic efficacy of a neuroinflammation inhibitor in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: APPswe/PS1dE9 (APP/PS1) mice, which overexpress human amyloid precursor protein and presenilin-1 with mutations, leading to age-dependent Aβ plaque deposition and neuroinflammation.[5][27][28]

  • Experimental Workflow:

    APP_PS1_Workflow Start Start: APP/PS1 Mice (e.g., 6 months old) Treatment Chronic Treatment (e.g., 3-4 months) - MW-150 (2.5 mg/kg/day) - Vehicle Control Start->Treatment Behavior Behavioral Testing - Radial Arm Water Maze - Contextual Fear Conditioning Treatment->Behavior End Endpoint Analysis: - Brain Tissue Collection - Histopathology - Biomarker Analysis Behavior->End

    Workflow for in vivo testing in APP/PS1 mice.
  • Protocol:

    • Animal Dosing: Aged APP/PS1 mice and wild-type littermates are chronically dosed with the test compound (e.g., MW-150 at 2.5 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a period of several months.[3][11]

    • Behavioral Assessment: Towards the end of the treatment period, cognitive function is assessed using hippocampal-dependent memory tasks such as the Radial Arm Water Maze (RAWM) and contextual fear conditioning.[3][11]

    • Tissue Analysis: Following behavioral testing, animals are euthanized, and brain tissue is harvested for biochemical and histopathological analysis, including quantification of Aβ plaques, microgliosis, and levels of inflammatory markers.[27]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of MW-150 hydrochloride, a selective, CNS-penetrant p38α MAPK inhibitor used in research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental protection.

Understanding this compound

This compound is a complex organic molecule intended for laboratory research use only.[1] While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, its nature as a bioactive, heterocyclic compound requires it to be treated as potentially hazardous waste. All laboratory personnel must handle this compound in accordance with their institution's Chemical Hygiene Plan and local environmental regulations.

Key Data for Disposal Considerations

The following table summarizes the essential information for the safe handling and disposal of this compound and similar research chemicals.

PropertyValue/InformationSource
Chemical Name 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine hydrochlorideN/A
Molecular Formula C₂₄H₂₄ClN₅N/A
Appearance Solid (likely a powder)[2]
Primary Use Laboratory research, p38α MAPK inhibitor[1]
Known Hazards Assumed to be a bioactive compound. Treat as potentially toxic.[2][3]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and appropriate gloves.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final pickup by authorized personnel.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All unused, expired, or contaminated this compound, including empty containers with residue, must be treated as hazardous chemical waste.[6][7]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible container. Specifically, keep it separate from acids, bases, and oxidizers.[4]

2. Container Selection and Labeling:

  • Use a Compatible Container: Collect solid this compound waste in a clean, dry, and sealable container made of a material compatible with organic hydrochlorides (e.g., a high-density polyethylene (HDPE) bottle).[4] The container must be in good condition with no leaks or cracks.[6]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container immediately.[6][8] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[6]

    • The date when the first waste was added.[8]

    • The name and contact information of the principal investigator or laboratory supervisor.[8]

    • An indication of the primary hazards (e.g., "Bioactive," "Potentially Toxic").[8]

3. Waste Accumulation and Storage:

  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[9]

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.[6]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6]

4. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Contaminated gloves, weigh boats, and other disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.[10]

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6][11] After decontamination, the glassware can be washed and reused or disposed of according to laboratory procedures for clean glassware.

  • Empty Containers: Empty this compound vials or containers must be triple-rinsed with a suitable solvent.[7] The rinsate is to be collected as hazardous waste. After rinsing, deface the original label, and dispose of the container as non-hazardous solid waste, unless institutional policy dictates otherwise.[11]

5. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been in accumulation for the maximum time allowed by your institution (often 150 days for laboratory waste), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sanitary sewer or placed in the regular trash.[12] This is to prevent environmental contamination and potential harm to aquatic life.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal start This compound Waste (Unused, Expired, Contaminated) solid_waste Collect Solid Waste in Designated Container start->solid_waste contaminated_materials Contaminated Materials (Gloves, Labware, Vials) ppe_waste Collect Contaminated PPE in Labeled Bag contaminated_materials->ppe_waste rinse_glassware Triple-Rinse Contaminated Glassware contaminated_materials->rinse_glassware rinse_vials Triple-Rinse Empty Vials contaminated_materials->rinse_vials label_solid Label as 'Hazardous Waste' (Solid this compound) solid_waste->label_solid liquid_waste Collect Liquid Waste (Rinsate) in Designated Container label_liquid Label as 'Hazardous Waste' (Solvent Rinsate) liquid_waste->label_liquid label_ppe Label as 'Hazardous Waste' (Contaminated PPE) ppe_waste->label_ppe rinse_glassware->liquid_waste disposed_glassware Dispose of Cleaned Glassware per Lab Protocol rinse_glassware->disposed_glassware rinse_vials->liquid_waste disposed_vials Dispose of Rinsed Vials as Non-Hazardous Waste rinse_vials->disposed_vials store Store in Secure Hazardous Waste Area label_solid->store label_liquid->store label_ppe->store ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) store->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your laboratory's Chemical Hygiene Plan for any additional requirements.

References

Essential Safety and Handling Guidance for MW-150 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MW-150 hydrochloride was not located in the public domain. The following guidance is based on general best practices for handling potent, research-grade chemical compounds and should be supplemented with compound-specific information from the manufacturer and a thorough risk assessment by qualified personnel.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[1][2]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects against contamination of clothing and skin. The gown should be resistant to chemical permeation.[1][2][3]
Eye and Face Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of the compound. The specific type of respirator should be determined by a risk assessment.[4]

Operational Plan: Handling and Weighing

Follow these step-by-step procedures for the safe handling and weighing of this compound powder.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and materials (e.g., spatulas, weigh paper, vials, solvent) before starting.

  • Weighing the Compound:

    • Perform all manipulations of the powder within the fume hood or CVE.

    • Use a dedicated set of utensils for handling the compound.

    • Carefully weigh the desired amount of this compound onto weigh paper or directly into a tared vial.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol.

  • Dissolution:

    • Add the appropriate solvent to the vial containing the weighed compound.

    • Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating solution (if known) or a cleaning agent.

    • Dispose of all contaminated materials, including gloves, weigh paper, and disposable utensils, in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

Quantitative Data

The following table summarizes available quantitative data for this compound and highlights the lack of established occupational exposure limits.

ParameterValueSource
Molecular Weight 417.9 g/mol [5]
OSHA PEL (Permissible Exposure Limit) Not Established
ACGIH TLV (Threshold Limit Value) Not Established
NIOSH REL (Recommended Exposure Limit) Not Established

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound.

  • Calculate the Required Mass:

    • Determine the desired volume of the stock solution (e.g., 10 mL).

    • Calculate the mass of this compound needed using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.010 L x 417.9 g/mol = 4.179 mg

  • Weigh the Compound:

    • Following the operational plan for handling and weighing, accurately weigh 4.179 mg of this compound powder into a tared vial.

  • Dissolve the Compound:

    • Add a small amount of the desired solvent (e.g., DMSO) to the vial to dissolve the compound.

    • Once dissolved, add the remaining solvent to reach the final volume of 10 mL.

  • Label and Store:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended conditions, typically protected from light and at a low temperature.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Materials don_ppe->gather_materials weigh_compound Weigh Compound in Fume Hood gather_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve Compound weigh_compound->dissolve_compound clean_area Decontaminate Work Area dissolve_compound->clean_area Proceed to Cleanup dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.